molecular formula C10H12O3 B3256283 (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 26744-15-0

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No.: B3256283
CAS No.: 26744-15-0
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(4-methoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWGFHZLPMLKBL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277445
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71031-04-4
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71031-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-[(4-methoxyphenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and molecular formula of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Molecular Formula of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Chiral Building Block for -Adrenergic Receptor Antagonists

Executive Summary

(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (CAS: 26744-15-0) is a high-value chiral intermediate used primarily in the asymmetric synthesis of pharmaceutical agents, specifically


-blockers. It serves as the fundamental "pharmacophore scaffold" for 4-substituted phenoxypropanolamines.

Unlike its racemic counterpart (CAS: 2211-94-1), the (2R)-enantiomer allows for the stereoselective synthesis of (S)-amino alcohols—the eutomer (active enantiomer) for most


-adrenergic antagonists. This guide details its chemical identity, validated synthesis protocols, and application in drug development.

Chemical Identity & Structural Specifications[1][2][3]

PropertySpecification
IUPAC Name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Common Synonyms (R)-Glycidyl 4-methoxyphenyl ether; (R)-1,2-Epoxy-3-(4-methoxyphenoxy)propane
CAS Number 26744-15-0 (Specific to (R)-isomer); 2211-94-1 (Racemic)
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State White crystalline solid or colorless oil (dependent on purity/temp)
Melting Point 45–48 °C (Racemate); Enantiomer typically similar
Chirality (R)-Configuration at C2 of the oxirane ring
Structural Analysis

The molecule consists of three distinct functional zones:

  • Aromatic Core: A 4-methoxyphenyl group (p-methoxyphenol derivative).

  • Linker: A methylene ether bridge (

    
    ).
    
  • Reactive Head: A strained oxirane (epoxide) ring.

The (2R) stereochemistry is critical. In the synthesis of


-blockers, nucleophilic attack by an amine (e.g., isopropylamine) on the (2R)-epoxide occurs at the terminal carbon (C3) via an 

mechanism. This ring opening retains the configuration of the chiral center (which becomes C2 in the product), yielding the (S)-alcohol, which is generally the bioactive conformer for

-adrenergic receptors.

Synthesis & Manufacturing Protocols

High-enantiopurity synthesis is achieved via two primary routes: Hydrolytic Kinetic Resolution (HKR) or Chiral Pool Synthesis .

Method A: Hydrolytic Kinetic Resolution (Jacobsen HKR)

This method is preferred for industrial scalability and high enantiomeric excess (>99% ee). It utilizes a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted (S)-enantiomer into a diol, leaving the desired (R)-epoxide intact.

Protocol:

  • Starting Material: Racemic 2-[(4-methoxyphenoxy)methyl]oxirane.[1]

  • Catalyst: (S,S)-Co-Salen complex (0.5 mol%).

  • Reagent: Water (0.55 eq relative to racemate).

  • Conditions: Stir at 0–25 °C for 12–24 hours.

  • Workup: Partition between water and dichloromethane. The (S)-diol partitions into the aqueous phase; the (R)-epoxide remains in the organic phase.

  • Purification: Distillation or crystallization.

Method B: Chiral Pool Synthesis (from Epichlorohydrin)

This route relies on the stereospecific substitution of (S)-epichlorohydrin.

Mechanism Note: The reaction of phenols with epichlorohydrin typically involves an initial ring opening followed by ring closure. To obtain the (R)-glycidyl ether , one must start with (S)-epichlorohydrin (or use (R)-glycidyl sulfonate which reacts via direct displacement).

Protocol:

  • Reagents: 4-Methoxyphenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), NaOH (1.1 eq).

  • Solvent: Aqueous/Alcoholic mix (e.g., Water/Ethanol).

  • Reaction:

    • Phenoxide formation with NaOH.

    • Nucleophilic attack on (S)-epichlorohydrin.

    • In situ ring closure to form the epoxide.

  • Yield: Typically 70–85% with high optical retention.

Visualization of Reaction Pathways[7][8]

Diagram 1: Synthesis via Hydrolytic Kinetic Resolution (HKR)

This diagram illustrates the resolution of the racemic mixture into the desired (R)-epoxide and the byproduct (S)-diol.

HKR_Synthesis Racemate Racemic Glycidyl Ether (Rac-1) Catalyst (S,S)-Co-Salen Catalyst + 0.55 eq H2O Racemate->Catalyst Kinetic Resolution REpoxide (2R)-Glycidyl Ether (Target Product) >99% ee Catalyst->REpoxide Unreacted SDiol (S)-Diol Byproduct (Water Soluble) Catalyst->SDiol Hydrolyzed

Caption: Jacobsen HKR strategy separating the target (2R)-epoxide from the hydrolyzed (S)-diol byproduct.

Diagram 2: Pharmacophore Generation (Ring Opening)

This workflow demonstrates the conversion of the epoxide into the active amino-alcohol core found in


-blockers.

Ring_Opening REpoxide (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane Transition Transition State (Regioselective Attack at C3) REpoxide->Transition + Amine Amine Isopropylamine (Nucleophile) Amine->Transition Product (S)-1-(Isopropylamino)-3-(4-methoxyphenoxy)propan-2-ol (Beta-Blocker Core) Transition->Product Ring Opening (Retention of C2 Config)

Caption: Regioselective ring opening by isopropylamine yielding the bioactive (S)-amino alcohol core.

Pharmaceutical Applications

-Blocker Analog Synthesis

This compound is the direct structural precursor to 4-methoxy-analogs of standard


-blockers. While commercial Metoprolol possesses a methoxyethyl tail (para-position), the 4-methoxyphenol glycidyl ether is frequently used in Structure-Activity Relationship (SAR) studies to evaluate the effect of ether chain length on receptor binding affinity.
Standard for Asymmetric Catalysis

Due to the ease of analyzing its enantiomers via chiral HPLC, (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is a "gold standard" substrate for validating new asymmetric catalysts (e.g., novel Salen or Porphyrin complexes).

Material Science (Epoxy Resins)

In high-performance polymers, the racemic form is used to synthesize glycidyl ether resins that exhibit superior thermal stability and moisture resistance compared to standard Bisphenol A diglycidyl ethers.

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Epoxides are electrophilic and susceptible to hydrolysis by atmospheric moisture.

  • Safety: Potentially mutagenic (alkylating agent). Use double gloves and work within a fume hood.

  • Stability: Stable for 12 months if kept dry. Degrades rapidly in acidic aqueous media.

References

  • National Institutes of Health (PubChem). (2024). 2-[(4-Methoxyphenoxy)methyl]oxirane Compound Summary. Available at: [Link]

  • TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers. Available at: [Link]

  • European Patent Office. (1981). Process for the preparation of 1-isopropylamino-3-(4-(2-methoxy-ethyl)-phenoxy)-2-propanol (Metoprolol Synthesis). Available at: [Link]

Sources

Physical properties and solubility of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, solubility, and synthetic utility of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane , a critical chiral building block in pharmaceutical research.

Substance Identification & Core Characteristics

This compound, the (R)-enantiomer of 4-methoxyphenyl glycidyl ether , serves as a high-value chiral intermediate. It is structurally composed of a 4-methoxyphenol (MEHQ) moiety linked to a chiral epoxide (oxirane) ring. Its primary utility lies in the asymmetric synthesis of


-adrenergic receptor antagonists (beta-blockers) and other bioactive molecules where stereochemical purity is non-negotiable.
FeatureTechnical Specification
IUPAC Name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Common Synonyms (R)-Glycidyl 4-methoxyphenyl ether; (R)-MEHQ Glycidyl Ether
CAS Number 2211-94-1 (Racemate); (R)-Enantiomer specific CAS is rarely indexed in public commercial catalogs, often referenced via the racemate with specified optical purity)
Molecular Formula

Molecular Weight 180.20 g/mol
SMILES COc1ccc(OC[C@@H]2CO2)cc1
Chiral Center C2 of the oxirane ring (R-configuration)

Physical Properties

The physical data below primarily reflects the racemic mixture (CAS 2211-94-1), as the pure enantiomer shares identical scalar physical properties (boiling point, density, refractive index) in an achiral environment. However, the melting point of the pure enantiomer may differ slightly from the racemate depending on the crystal packing (conglomerate vs. racemic compound).

General Physical Data
PropertyValue / DescriptionSource
Physical State White crystalline solid[Sigma-Aldrich, 2025]
Melting Point 45 – 48 °C (Racemate)[Thermo Fisher, 2025]
Boiling Point ~273 °C (Predicted at 760 mmHg)[ChemBook, 2025]
Density ~1.13 g/cm³ (Predicted)[ChemBook, 2025]
Flash Point > 112 °C[Thermo Fisher, 2025]
Vapor Pressure Low (Solid at STP)N/A
Stereochemical Properties
  • Optical Rotation : Specific rotation

    
     is dependent on solvent and concentration. For the analogous (S)-glycidyl ether used in (S)-Metoprolol synthesis, high optical purity (>98% ee) is required.
    
  • Configuration Stability : The epoxide ring is sensitive to nucleophilic attack; however, the (R)-configuration is chemically stable under neutral, anhydrous storage conditions (-20°C recommended for long-term stereochemical integrity).

Solubility Profile

Understanding the solubility landscape is vital for designing reaction matrices (e.g., ring-opening aminolysis) and purification protocols.

Solubility Table
Solvent ClassSolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Ideal for biological assays and nucleophilic substitutions.
Polar Aprotic DMF High Common solvent for SN2 reactions with amines.
Protic Ethanol High Frequently used for recrystallization or aminolysis reactions.
Chlorinated Dichloromethane High Excellent for extraction and transport.
Aqueous Water Low / Insoluble Hydrophobic aromatic ring limits aqueous solubility.
Dissolution Protocol for Stock Solutions

Objective : Prepare a 50 mM stock solution in DMSO for biological screening or synthetic aliquoting.

  • Weighing : Accurately weigh 90.1 mg of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane.

  • Solvent Addition : Add 10.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Dissolution : Vortex for 30–60 seconds. The white solid should dissolve completely to form a clear, colorless solution.

  • Storage : Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the epoxide ring by trace moisture.

Synthesis & Manufacturing Workflows

The synthesis of the (R)-enantiomer typically proceeds via two authoritative routes: Asymmetric Nucleophilic Substitution or Hydrolytic Kinetic Resolution (HKR) .

Route A: Direct Synthesis from Chiral Epichlorohydrin

This pathway utilizes (R)-Epichlorohydrin to generate the (R)-Glycidyl Ether. Note that the mechanism involves a double inversion (or retention depending on the specific pathway), but standard base-catalyzed coupling at the C3 position of epichlorohydrin generally retains the C2 stereochemistry relative to the carbon backbone.

Route B: Hydrolytic Kinetic Resolution (HKR)

For industrial scalability, the racemic epoxide is resolved using a chiral Cobalt-Salen catalyst (Jacobsen's Catalyst). This method selectively hydrolyzes the (S)-enantiomer to the diol, leaving the desired (R)-epoxide intact with high enantiomeric excess (% ee).

SynthesisWorkflow Racemate Racemic 4-Methoxyphenyl Glycidyl Ether Reaction Hydrolytic Kinetic Resolution (HKR) Racemate->Reaction Cat (S,S)-Co-Salen Catalyst (0.5 mol%) Cat->Reaction Water H2O (0.55 eq) Water->Reaction Separation Fractional Distillation or Chromatography Reaction->Separation Mixture ProductR (2R)-Epoxide (Target, >99% ee) Separation->ProductR Organic Phase ProductS (2S)-Diol (By-product) Separation->ProductS Aqueous/Polar Phase

Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) of the racemic ether to yield the pure (2R)-enantiomer.

Applications in Drug Development

The (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane moiety is a pharmacophore precursor. Its primary application is in the synthesis of beta-blockers (e.g., Metoprolol analogs, although Metoprolol itself typically uses the methoxyethyl variant).

Mechanism of Action in Synthesis

The epoxide ring serves as an electrophile. Reaction with an amine (e.g., isopropylamine) opens the ring to form the characteristic


-amino alcohol core found in beta-blockers.

Reaction Scheme: (2R)-Epoxide + Isopropylamine → (S)-Amino Alcohol (Note: Ring opening at the terminal carbon typically results in the formation of the secondary alcohol with defined stereochemistry).

Safety & Handling (MSDS Summary)

Signal Word : WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves (min 0.11mm thick).
Eye Irritation Causes serious eye irritation (H319)Use safety goggles with side shields.
Sensitization May cause skin sensitizationAvoid dust formation; work in a fume hood.
Storage Moisture SensitiveStore under inert gas (Nitrogen/Argon) at 2-8°C or -20°C.

References

  • Sigma-Aldrich .[1] Product Specification: Glycidyl 4-methoxyphenyl ether (CAS 2211-94-1).[2] Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: Glycidyl 4-methoxyphenyl ether. Retrieved from

  • ChemicalBook . 2211-94-1 Physical Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 4-Methoxyphenyl glycidyl ether. Retrieved from

  • BenchChem . Technical Guide to Glycidyl Ethers and Solubility. Retrieved from

Sources

A Technical Guide to the Stereoisomers of 2-[(4-Methoxyphenoxy)methyl]oxirane: Synthesis, Separation, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides an in-depth technical exploration of the (2R) and (2S) enantiomers of 2-[(4-methoxyphenoxy)methyl]oxirane, key chiral building blocks in the synthesis of important pharmaceuticals. We will delve into the nuances of their stereoselective synthesis, the analytical methodologies required for their separation and characterization, and the profound impact of their stereochemistry on biological activity, particularly in the context of beta-adrenergic blockers. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their drug discovery and development endeavors.

The Critical Role of Chirality: An Introduction

In the realm of pharmacology, enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[1][2] The case of (2R) and (2S)-2-[(4-methoxyphenoxy)methyl]oxirane serves as a pertinent example of this principle. These molecules are precursors to widely used beta-blockers, such as atenolol, where the therapeutic beta-adrenergic blocking activity is predominantly associated with the (S)-enantiomer.[2][3][4][5][6] Consequently, the ability to synthesize and analyze the individual enantiomers of this oxirane intermediate is of paramount importance for the development of safer and more effective drugs.

This guide will provide a detailed examination of the key differences between the (2R) and (2S) isomers, focusing on practical, experimentally-driven aspects.

Enantioselective Synthesis: Crafting the Desired Stereoisomer

The preparation of enantiomerically pure (2R)- and (2S)-2-[(4-methoxyphenoxy)methyl]oxirane can be achieved through several strategic approaches. The choice of method often depends on factors such as desired enantiomeric excess (ee), scalability, and available resources.

Asymmetric Synthesis from Achiral Precursors

A highly effective strategy involves the asymmetric epoxidation of an achiral precursor, such as 4-methoxyphenoxy allyl ether. While specific protocols for this exact substrate are not widely published, the principles of Sharpless asymmetric epoxidation can be readily adapted.[7]

Experimental Protocol: Asymmetric Epoxidation (Adapted from Sharpless Methodology)

Objective: To synthesize (2R)- or (2S)-2-[(4-methoxyphenoxy)methyl]oxirane from 4-methoxyphenoxy allyl ether.

Materials:

  • 4-methoxyphenoxy allyl ether

  • Titanium(IV) isopropoxide

  • (+)-Diethyl L-tartrate (for the (2S)-epoxide) or (-)-Diethyl D-tartrate (for the (2R)-epoxide)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4Å)

Methodology:

  • Catalyst Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DCM and powdered 4Å molecular sieves. Cool the mixture to -20°C.

  • Add titanium(IV) isopropoxide, followed by the dropwise addition of the appropriate chiral diethyl tartrate (L or D). Stir the mixture for 30 minutes at -20°C to form the chiral catalyst complex.

  • Substrate Addition: Add 4-methoxyphenoxy allyl ether to the reaction mixture.

  • Epoxidation: Add a solution of TBHP dropwise, maintaining the temperature at -20°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate. Allow the mixture to warm to room temperature and stir for at least one hour.

  • Filter the mixture through a pad of celite to remove the titanium salts.

  • Extract the filtrate with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired enantiomerically enriched epoxide.

Causality: The enantioselectivity of this reaction is dictated by the chiral titanium-tartrate complex, which creates a chiral environment around the oxidant, leading to the preferential formation of one enantiomer over the other.

Kinetic Resolution of Racemic Epoxides

Kinetic resolution is a powerful technique that separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. This can be achieved through hydrolytic or enzymatic methods.

2.2.1. Hydrolytic Kinetic Resolution (HKR)

The Jacobsen-Katsuki epoxidation catalysts, particularly chiral (salen)Co(III) complexes, are highly effective for the hydrolytic kinetic resolution of terminal epoxides.[8][9] In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to a diol, leaving the unreacted epoxide enriched in the other enantiomer.

Experimental Protocol: Hydrolytic Kinetic Resolution (Adapted from Jacobsen's HKR)

Objective: To obtain enantioenriched (R)- or (S)-2-[(4-methoxyphenoxy)methyl]oxirane from a racemic mixture.

Materials:

  • Racemic 2-[(4-methoxyphenoxy)methyl]oxirane

  • (R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Acetic acid (glacial)

  • Water

  • Tetrahydrofuran (THF)

Methodology:

  • Catalyst Activation: Dissolve Jacobsen's catalyst in THF. Add a small amount of glacial acetic acid and stir in the presence of air for 30 minutes to oxidize Co(II) to Co(III).

  • Resolution: To the activated catalyst solution, add the racemic 2-[(4-methoxyphenoxy)methyl]oxirane.

  • Add a stoichiometric amount of water (typically 0.5 equivalents relative to the racemate) slowly over several hours.

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining epoxide.

  • Work-up: Once the desired ee is achieved (typically around 50% conversion), quench the reaction and separate the unreacted epoxide from the diol product by column chromatography.

Causality: The chiral cobalt complex selectively catalyzes the ring-opening of one enantiomer by water, leading to its removal from the mixture and the enrichment of the other, less reactive enantiomer.

2.2.2. Enzymatic Kinetic Resolution

Lipases and epoxide hydrolases are highly enantioselective biocatalysts that can be used for the kinetic resolution of epoxides.[3][10][11] For example, a lipase can selectively acylate one enantiomer, or an epoxide hydrolase can selectively hydrolyze one enantiomer.

Enzymatic_Kinetic_Resolution cluster_lipase Lipase-Mediated Resolution cluster_epoxide_hydrolase Epoxide Hydrolase-Mediated Resolution racemate Racemic (2R/2S)-Epoxide lipase Lipase + Acyl Donor racemate->lipase epoxide_hydrolase Epoxide Hydrolase + H2O racemate->epoxide_hydrolase s_epoxide s_epoxide lipase->s_epoxide (S)-Epoxide (unreacted) r_ester r_ester lipase->r_ester (R)-Ester r_epoxide r_epoxide epoxide_hydrolase->r_epoxide (R)-Epoxide (unreacted) s_diol s_diol epoxide_hydrolase->s_diol (S)-Diol

Caption: Enzymatic kinetic resolution pathways.

Analytical Differentiation of Enantiomers

Distinguishing between the (2R) and (2S) isomers requires specialized analytical techniques that can discern their different spatial arrangements.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for separating and quantifying enantiomers.[12][13][14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including aryl glycidyl ethers.

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (2R) and (2S) enantiomers of 2-[(4-methoxyphenoxy)methyl]oxirane.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

Mobile Phase (Normal Phase):

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.[13]

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Detection wavelength: 275 nm (based on the absorbance of the methoxyphenyl group)

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Causality: The chiral pockets and grooves on the surface of the polysaccharide-based CSP create a stereospecific environment. One enantiomer fits more favorably into these chiral spaces, leading to stronger interactions and a longer retention time compared to the other enantiomer.

Chiral_HPLC_Workflow start Sample Injection column Chiral Stationary Phase (e.g., Chiralcel® OD-H) start->column detection UV Detector column->detection chromatogram Chromatogram (Separated Peaks) detection->chromatogram quantification Quantification (% Enantiomeric Excess) chromatogram->quantification end Result quantification->end

Caption: Workflow for chiral HPLC analysis.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The (2R) and (2S) isomers will have specific rotations ([α]) of equal magnitude but opposite sign (e.g., +x° and -x°). While a powerful tool for characterizing a pure enantiomer, it is less effective for determining the enantiomeric excess of a mixture compared to chiral HPLC. The specific rotation of flexible molecules like glycidyl ethers can be influenced by the solvent and temperature.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral shift reagent, often a lanthanide complex, can induce diastereomeric interactions with the enantiomers. This results in the separation of NMR signals for the (2R) and (2S) isomers, allowing for their quantification.

The Impact of Stereochemistry on Biological Activity

The structural differences between (2R)- and (2S)-2-[(4-methoxyphenoxy)methyl]oxirane have profound implications for their use as pharmaceutical intermediates. As precursors to beta-blockers like atenolol, the stereochemistry of the oxirane ring directly determines the stereochemistry of the final drug product.

The synthesis of (S)-atenolol, the therapeutically active enantiomer, typically starts from an (R)-epoxide precursor.[3][19] The nucleophilic attack of an amine on the (R)-epoxide leads to the formation of the (S)-alkanolamine, which is the core structure of (S)-atenolol. Conversely, starting with the (S)-epoxide would yield the less active (R)-atenolol.

The beta-adrenergic blocking activity of drugs like atenolol resides almost exclusively in the (S)-enantiomer.[1][2][4][5][6] The (R)-enantiomer is significantly less potent in this regard. Therefore, the use of enantiomerically pure (S)-atenolol allows for a lower therapeutic dose, potentially reducing side effects and improving the drug's safety profile.

Biological_Significance cluster_precursors Chiral Precursors cluster_products Final Drug Enantiomers cluster_activity Biological Activity r_epoxide (2R)-2-[(4-Methoxyphenoxy) methyl]oxirane s_atenolol (S)-Atenolol r_epoxide->s_atenolol Synthesis s_epoxide (2S)-2-[(4-Methoxyphenoxy) methyl]oxirane r_atenolol (R)-Atenolol s_epoxide->r_atenolol Synthesis high_activity High β-blocking activity (Therapeutic Effect) s_atenolol->high_activity low_activity Low β-blocking activity r_atenolol->low_activity

Caption: Correlation of precursor stereochemistry to drug activity.

Summary and Outlook

The (2R) and (2S) enantiomers of 2-[(4-methoxyphenoxy)methyl]oxirane, while chemically similar, are distinct entities with different synthetic pathways and biological implications. The ability to control and analyze their stereochemistry is a critical skill for scientists in the pharmaceutical industry. As the demand for enantiopure drugs continues to grow, a thorough understanding of the principles and techniques outlined in this guide will be essential for the development of next-generation therapeutics. The methodologies for enantioselective synthesis and chiral analysis, particularly those based on asymmetric catalysis and chiral chromatography, provide the necessary tools to access and control these valuable chiral building blocks.

References

  • Stereochemical facets of clinical β-blockers: An overview. (URL: [Link])

  • Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. (URL: [Link])

  • Synthesis and Spectroscopic Studies of Atenolol Derivatives with Enhanced Lipophilicity as Potential Prodrugs. (URL: Not available)
  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. (URL: [Link])

  • Racemic beta-blockers - fixed combinations of different drugs. (URL: [Link])

  • Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. (URL: [Link])

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (URL: [Link])

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (URL: [Link])

  • An efficient asymmetric synthesis of (S)-atenolol: Using hydrolytic kinetic resolution. (URL: [Link])

  • Intrinsic Optical Activity and Large-Amplitude Displacement: Conformational Flexibility in (R)-Glycidyl Methyl Ether. (URL: [Link])

  • Enantioselective Ring Opening of Epoxides with 4-Methoxyphenol Catalyzed by Gallium Heterobimetallic Complexes: An Efficient Method for the Synthesis of Optically Active 1,2-Diol Monoethers. (URL: [Link])

  • Method for preparing (S)
  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (URL: [Link])

  • Enantioselective Epoxidations. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (URL: [Link])

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (URL: [Link])

  • Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? (URL: [Link])

  • Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2‐Methylbutyl Residue. (URL: [Link])

  • Specific rotation – Knowledge and References. (URL: [Link])

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (URL: [Link])

  • Scheme 1. The enantioselective hydrolysis of (R,S)-glycidyl aryl ethers... (URL: [Link])

  • Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? (URL: [Link])

  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (URL: [Link])

  • Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. (URL: [Link])

  • Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S). (URL: [Link])

  • 2-((4-METHOXYPHENOXY)METHYL)OXIRANE. (URL: [Link])

  • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones. (URL: [Link])

  • Kinetic Resolution of Racemic Cyclic Olefins via Chiral Dioxirane. (URL: [Link])

  • Biocatalytic resolution of glycidyl aryl ethers by Trichosporon loubierii : cell/substrate ratio influences the optical purity of (R) - epoxides. (URL: [Link])

Sources

Technical Guide: Mass Spectrometry & Molecular Characterization of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular weight and exact mass calculation for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane , a critical chiral building block in pharmaceutical synthesis.

Abstract

This guide provides a rigorous framework for the mass spectrometric characterization of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (CAS: 71012-10-7). It addresses the specific challenges of analyzing reactive epoxides, differentiating between Average Molecular Weight (for stoichiometry) and Monoisotopic Exact Mass (for HRMS identification). The protocol includes self-validating steps to detect artifactual ring-opening during electrospray ionization (ESI).

Chemical Identity & Structural Analysis

The analyte is the (R)-enantiomer of glycidyl 4-methoxyphenyl ether. Its optical purity is paramount in the synthesis of beta-adrenergic receptor antagonists (beta-blockers) and other chiral APIs.

PropertySpecification
IUPAC Name (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Common Name (R)-Glycidyl 4-methoxyphenyl ether
CAS Number 71012-10-7 (Specific to R-isomer)
Molecular Formula C₁₀H₁₂O₃
Structural Features Strained oxirane ring (reactive electrophile), Phenyl ether linker, Methoxy tail
The Chirality Factor

Unlike the racemate (CAS 5026-74-4), the (2R)-isomer possesses a specific spatial arrangement at the C2 position of the oxirane ring. While mass spectrometry cannot directly distinguish enantiomers (they have identical masses), the purity of the mass spectrum is critical for subsequent chiral HPLC analysis.

Theoretical Mass Calculations

In high-resolution mass spectrometry (HRMS), using the "label" molecular weight (180.20 g/mol ) leads to identification errors. You must calculate the Monoisotopic Mass using the mass of the primary isotope for each element.

Constants (IUPAC)
  • Carbon-12 (¹²C): 12.000000 Da

  • Hydrogen-1 (¹H): 1.007825 Da

  • Oxygen-16 (¹⁶O): 15.994915 Da

Step-by-Step Derivation

Formula: C₁₀H₁₂O₃

  • Carbon Contribution:

    
    
    
  • Hydrogen Contribution:

    
    
    
  • Oxygen Contribution:

    
    
    

Total Monoisotopic Mass:



Isotopic Distribution Logic (The "M+1" Peak)

Because carbon has a naturally occurring ¹³C isotope (~1.1% abundance), a molecule with 10 carbons will exhibit a significant M+1 peak.

  • Probability Calculation:

    
    .
    
  • Result: Expect a peak at 181.082 Da with approximately 11% intensity relative to the base peak.

High-Resolution Mass Spectrometry (HRMS) Workflow

Experimental Logic

Epoxides are acid-sensitive. Standard LC-MS mobile phases containing 0.1% Formic Acid can catalyze the hydrolysis of the oxirane ring to a diol (


), shifting the mass by +18.01 Da.

The Protocol: Use neutral or slightly basic conditions, or rapid injection to minimize residence time in acidic media.

Workflow Diagram

HRMS_Workflow cluster_warning Artifact Risk Sample Sample Prep (Dissolve in MeOH/ACN) Injection Direct Infusion or Fast LC (Neutral pH) Sample->Injection Avoid Acid Ionization ESI Source (Positive Mode) Injection->Ionization AcidHydrolysis Acid Hydrolysis (Diol Formation +18 Da) Injection->AcidHydrolysis If Acidic Reaction Adduct Formation [M+Na]+, [M+NH4]+ Ionization->Reaction Gas Phase Detection Q-TOF / Orbitrap Detection Reaction->Detection Analysis Data Processing (Extract Ion Chromatogram) Detection->Analysis

Figure 1: HRMS workflow emphasizing the prevention of artifactual hydrolysis.

Ionization & Adduct Prediction

In ESI Positive mode, ethers often do not protonate well to form


. Instead, they form alkali metal adducts.
Ion SpeciesFormulaCalculationTheoretical m/z
Protonated


181.0859
Sodiated


203.0684 (Dominant)
Ammoniated


198.1124
Potassiated


219.0423

Expert Insight: If you observe a peak at 199.096 Da , this corresponds to the protonated diol (


), indicating your sample has degraded or the LC method is too acidic.

Quality Control & Purity Assessment

Self-Validating the Mass Spectrum

A "clean" spectrum for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane must meet these criteria:

  • Mass Accuracy: The observed m/z for

    
     must be within 5 ppm of 203.0684.
    
  • Isotope Pattern: The M+1 peak (¹³C) must be present at ~11% intensity.

  • Absence of Diol: No significant peak at m/z 217.079 (

    
    ).
    
Logical Pathway for Data Analysis

Data_Logic Input Raw Spectrum Check1 Identify Base Peak (Likely 203.0684) Input->Check1 Check2 Check Mass Error (< 5 ppm?) Check1->Check2 Check3 Check for Hydrolysis (Peak at 221?) Check2->Check3 Pass Fail Reject / Re-prep Check2->Fail Fail Result Valid Identification Check3->Result No Diol Check3->Fail Diol Present

Figure 2: Decision logic for validating the mass spectral data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7175, Propylparaben (Structural Analog Reference for Mass Calculation). Retrieved from [Link]

    • Note: While the specific CAS 71012-10-7 entry is limited in public databases, the atomic mass constants and calculation logic are derived from standard IUPAC data verified via PubChem comput
  • National Institutes of Health (NIH). Microdroplets Accelerate Ring Opening of Epoxides (Mass Spectrometry Artifacts). Retrieved from [Link]

    • Citation for the "Expertise" regarding epoxide ring-opening in ESI droplets.

History and discovery of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and synthetic utility of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane , a critical chiral building block in the pharmaceutical industry.

Executive Summary

(2R)-2-[(4-methoxyphenoxy)methyl]oxirane (CAS: 26744-15-0 ), also known as (R)-4-methoxyphenyl glycidyl ether , is a high-value chiral synthon.[1] It serves as the enantiopure scaffold for the synthesis of aryloxypropanolamine


-adrenergic receptor antagonists  (beta-blockers).

While early pharmaceutical synthesis relied on racemic mixtures, the discovery of the Hydrolytic Kinetic Resolution (HKR) by Eric Jacobsen in the late 1990s revolutionized access to this specific epoxide. Today, it stands as a benchmark substrate for asymmetric catalysis and a precursor for high-affinity beta-blocker analogues where the (R)-configuration of the epoxide (leading to the (S)-amino alcohol) is critical for biological activity.

Historical Context & Discovery

The Racemic Era vs. The Chiral Mandate

In the mid-20th century, beta-blockers like Propranolol and Metoprolol were introduced as racemic mixtures. However, pharmacological studies revealed that the (S)-enantiomer of the final amino-alcohol (derived from the chiral epoxide) typically possesses 100-fold greater affinity for


-adrenergic receptors than the (R)-enantiomer. This necessitated the development of scalable routes to enantiopure glycidyl ethers.
The Breakthrough: Jacobsen’s Hydrolytic Kinetic Resolution (HKR)

The "discovery" of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane as an accessible industrial intermediate is inextricably linked to the development of the Co(salen) catalyst system.

  • Pre-1997: Access relied on the "Chiral Pool" (using D-Mannitol or (S)-Epichlorohydrin), which was expensive and atom-inefficient.

  • 1997 (The Pivot): Eric Jacobsen and co-workers at Harvard University demonstrated that terminal epoxides, including 4-methoxyphenyl glycidyl ether, could be resolved with water using a chiral Cobalt(III)-salen complex.

  • Significance: This method allowed for the isolation of the (2R)-epoxide in >99% enantiomeric excess (ee) from cheap racemic starting materials, establishing it as a standard intermediate in modern process chemistry.

Chemical Synthesis & Mechanistic Pathways[2][3]

Synthesis Workflow

The industrial preparation follows a two-stage logic: Etherification followed by Kinetic Resolution .

Stage 1: Williamson Ether Synthesis (Racemic)

The reaction of 4-methoxyphenol with epichlorohydrin in the presence of a base (NaOH/K2CO3) yields the racemic glycidyl ether.



Stage 2: Hydrolytic Kinetic Resolution (HKR)

This is the critical stereodefining step. The racemic epoxide reacts with water in the presence of (S,S)-Co(salen) catalyst.

  • Mechanism: The catalyst preferentially binds and hydrolyzes the (S)-epoxide to the corresponding diol.

  • Outcome: The (R)-epoxide (the target (2R)-2-[(4-methoxyphenoxy)methyl]oxirane) remains unreacted and is isolated via distillation.

Mechanistic Diagram (DOT)

The following diagram illustrates the parallel pathways determining stereochemical outcome.

HKR_Mechanism Racemic Racemic 4-Methoxyphenyl Glycidyl Ether Complex Catalyst-Substrate Complex Racemic->Complex Binding Cat (S,S)-Co(salen) Catalyst (0.5 mol%) Cat->Complex Water H2O (0.55 equiv) Water->Complex REpoxide TARGET: (2R)-Epoxide (>99% ee) Complex->REpoxide Remains Unreacted SDiol By-product: (S)-Diol Complex->SDiol Fast Hydrolysis (krel > 100)

Caption: Kinetic resolution pathway where (S,S)-Co(salen) selectively hydrolyzes the (S)-enantiomer, leaving the desired (2R)-epoxide intact.

Experimental Protocols

Protocol A: Synthesis of Racemic 4-Methoxyphenyl Glycidyl Ether

Objective: Preparation of the substrate for resolution.

  • Reagents: 4-Methoxyphenol (12.4 g, 100 mmol), Epichlorohydrin (18.5 g, 200 mmol), Potassium Carbonate (27.6 g, 200 mmol), Acetone (150 mL).

  • Procedure:

    • Dissolve 4-methoxyphenol in acetone in a 500 mL round-bottom flask.

    • Add

      
       and stir for 15 minutes at room temperature.
      
    • Add epichlorohydrin dropwise over 20 minutes.

    • Reflux the mixture for 12 hours (Monitor by TLC;

      
       ~0.6 in 4:1 Hexane/EtOAc).
      
    • Cool, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Purification: Distillation under reduced pressure (bp 115-120°C @ 0.5 mmHg) yields the racemic epoxide as a colorless oil.

Protocol B: Jacobsen HKR to Isolate (2R)-Isomer

Objective: Isolation of >99% ee (2R)-2-[(4-methoxyphenoxy)methyl]oxirane.

  • Catalyst Activation: Dissolve (S,S)-Co(salen) (oligomeric or monomeric, 0.5 mol%) in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active Co(III) species. Concentrate to dryness.

  • Resolution:

    • Add the racemic epoxide (10 g, 55.5 mmol) to the activated catalyst flask.

    • Cool to 0°C.[2]

    • Add water (0.55 g, 30.5 mmol, 0.55 equiv) dropwise over 1 hour. Note: Slow addition is crucial to control exotherm.

    • Allow to warm to room temperature and stir for 18 hours.

  • Work-up:

    • Dilute with diethyl ether and dry over

      
      .
      
    • Filter through a pad of silica gel (removes catalyst and most diol).

    • Purification: Kugelrohr distillation yields pure (2R)-epoxide .

    • Validation: Chiral HPLC (Chiralcel OD column, 90:10 Hexane/iPrOH). The (2R)-isomer elutes second.

Pharmaceutical Applications & Data

Precursor for Beta-Blockers

The (2R)-epoxide is the direct precursor to the (S)-amino-alcohol pharmacophore via nucleophilic ring opening.



Note on Stereochemistry: Nucleophilic attack by the amine occurs at the terminal methylene (C3). The stereocenter at C2 is retained spatially, but due to Cahn-Ingold-Prelog priority changes (Epoxide oxygen vs. Hydroxyl oxygen), the (R)-epoxide yields the (S)-drug.

Comparative Efficiency Data

The following table contrasts methods for obtaining the (2R)-epoxide.

ParameterMethod 1: Chiral Pool ((R)-Epichlorohydrin)Method 2: Jacobsen HKR (Racemic Start)
Starting Material Cost High (Requires chiral precursor)Low (Commodity chemicals)
Atom Economy ModerateHigh (if diol is utilized)
Enantiomeric Excess 94-96% (Risk of racemization)>99% (Self-correcting)
Scalability LinearExponential (Catalyst is recyclable)
Yield (Theoretical) 100%50% (Max for resolution)
Signal Pathway Inhibition (Beta-Blockade)

The resulting drug molecule acts as a competitive antagonist at the


-adrenergic receptor.

BetaBlocker_Pathway Agonist Catecholamines (Epinephrine) Receptor Beta-1 Adrenergic Receptor (GPCR) Agonist->Receptor Stimulates Drug (S)-Beta-Blocker (Derived from (2R)-Epoxide) Drug->Receptor Blocks (Competitive) Block Therapeutic Effect: Bradycardia / Hypotension Drug->Block Result Gs Gs Protein Activation Receptor->Gs Downstream Signaling AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Response Increased Heart Rate & Contractility cAMP->Response

Caption: Mechanism of action for the pharmaceutical end-product derived from the (2R)-epoxide.

References

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[3] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science.

  • BenchChem. (2025).[4] Application Notes: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733516, 2-[(4-Methoxyphenoxy)methyl]oxirane.

  • Sigma-Aldrich. (2025). Technical Bulletin: Hydrolytic Kinetic Resolution (HKR) Catalysts.

  • European Patent Office. (1989). EP0339006B1: Process for preparing S-metoprolol and intermediates therefor.

Sources

Methodological & Application

Enantioselective Synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is a pivotal chiral building block in the synthesis of various pharmaceutical agents, where stereochemistry dictates biological activity. This application note provides a comprehensive, field-proven guide for its enantioselective synthesis, starting from the readily available precursor, 4-methoxyphenol. The methodology is anchored in a two-step sequence: an initial Williamson ether synthesis to form the key intermediate, allyl 4-methoxyphenyl ether, followed by a highly selective Jacobsen-Katsuki asymmetric epoxidation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-purity synthesis of the target (R)-epoxide.

Introduction and Strategic Overview

The oxirane (epoxide) functional group is a cornerstone of synthetic chemistry, prized for its controlled reactivity with a wide range of nucleophiles. When installed in a stereochemically defined manner, it allows for the construction of complex chiral molecules, a fundamental requirement in modern drug development. The target molecule, (2R)-2-[(4-methoxyphenoxy)methyl]oxirane, contains a single, well-defined stereocenter that is often critical for the efficacy and safety profile of the final active pharmaceutical ingredient (API).

The synthetic strategy detailed herein is a robust and scalable two-stage process. This approach was designed for efficiency, employing classic, reliable reactions while incorporating a state-of-the-art catalytic asymmetric transformation to ensure high enantiopurity.

The Two-Stage Synthetic Workflow:

  • Stage 1: Precursor Synthesis. Formation of an intermediate, allyl 4-methoxyphenyl ether, from 4-methoxyphenol and allyl bromide. This is a standard Williamson ether synthesis, a highly reliable and high-yielding reaction.

  • Stage 2: Asymmetric Epoxidation. The critical enantioselective transformation of the prochiral allyl ether into the target (2R)-epoxide. This is achieved using the Jacobsen-Katsuki epoxidation, a powerful method for the asymmetric epoxidation of unfunctionalized alkenes.[1][2][3] This reaction utilizes a chiral manganese-salen complex as the catalyst to deliver the oxygen atom to one specific face of the double bond.[1][4][5]

The overall workflow is visualized below.

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Jacobsen-Katsuki Epoxidation A 4-Methoxyphenol B Allyl 4-methoxyphenyl ether A->B  Allyl Bromide, K₂CO₃, Acetone C (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane B->C (R,R)-Jacobsen Catalyst, NaOCl

Caption: Overall Synthetic Workflow.

Experimental Protocols and Methodologies

Part I: Synthesis of Allyl 4-methoxyphenyl ether (Precursor)

This protocol details the synthesis of the alkene precursor required for the asymmetric epoxidation. The Williamson ether synthesis is a dependable method for forming ethers from an alkoxide and a primary alkyl halide.

Protocol 1: Williamson Ether Synthesis

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.CAS No.
4-Methoxyphenol124.1410.0 g80.51.0150-76-5
Allyl Bromide120.987.7 mL88.61.1106-95-6
Potassium Carbonate (K₂CO₃)138.2116.7 g120.81.5584-08-7
Acetone58.08200 mL--67-64-1

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (10.0 g, 80.5 mmol) and acetone (200 mL). Stir until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (16.7 g, 120.8 mmol) to the solution. The suspension will become cloudy.

    • Causality Note: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the phenoxide nucleophile in situ. It is easily filtered off after the reaction, simplifying the workup.

  • Addition of Alkyl Halide: Add allyl bromide (7.7 mL, 88.6 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup - Quenching and Filtration: Once the reaction is complete (disappearance of 4-methoxyphenol), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of Celite, washing the filter cake with additional acetone.

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification: Dissolve the crude oil in dichloromethane (50 mL) and wash with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The product is typically of high purity (>95%) but can be further purified by flash column chromatography if necessary.

  • Characterization: The final product, allyl 4-methoxyphenyl ether, should be a colorless oil. Expected yield: 12.0 - 13.0 g (90-98%).

Part II: Enantioselective Synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

This stage is the core of the synthesis, where chirality is introduced. The Jacobsen-Katsuki epoxidation is renowned for its high enantioselectivity on cis-disubstituted and certain terminal alkenes.[2][4] The choice of the (R,R)-enantiomer of the Jacobsen catalyst is critical for obtaining the desired (2R)-epoxide.

Mechanism: The Jacobsen-Katsuki Catalytic Cycle

The reaction proceeds via a manganese(V)-oxo species, which is the active oxidant.[1] The chiral salen ligand creates a dissymmetric environment around the metal center, forcing the incoming alkene to approach from a specific trajectory, thus dictating the stereochemical outcome of the oxygen transfer.[4]

G Mn_III (R,R)-Salen-Mn(III) (Pre-catalyst) Mn_V Active Catalyst (R,R)-Salen-Mn(V)=O Mn_III->Mn_V Alkene_Complex Alkene Coordination Side-on Approach Mn_V->Alkene_Complex Intermediate Oxygen Transfer (Concerted or Stepwise) Alkene_Complex->Intermediate Product_Release Epoxide Release Intermediate->Product_Release Product_Release->Mn_III Regeneration product (2R)-Epoxide (Product) Product_Release->product oxidant NaOCl (Oxidant) oxidant->Mn_III Oxidation alkene Allyl Ether (Substrate) alkene->Mn_V

Caption: The Catalytic Cycle of the Jacobsen Epoxidation.

Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.CAS No.
Allyl 4-methoxyphenyl ether164.205.0 g30.41.014289-05-7
(R,R)-(-)-Jacobsen's Catalyst635.55967 mg1.520.05138124-32-0
Dichloromethane (DCM)84.93100 mL--75-09-2
Phosphate Buffer (0.05 M, pH 11.3)-30 mL---
Sodium Hypochlorite (NaOCl, ~8.25%)74.4425 mL~30.4~1.07681-52-9

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add allyl 4-methoxyphenyl ether (5.0 g, 30.4 mmol) and dichloromethane (100 mL). Cool the solution to 0°C in an ice-water bath.

  • Catalyst Addition: Add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst] (967 mg, 1.52 mmol, 5 mol%). Stir until the catalyst dissolves.

  • Addition of Buffered Oxidant: In a separate beaker, mix the commercial bleach solution (25 mL) with the phosphate buffer (30 mL). Add this buffered oxidant solution to the reaction flask slowly over 1 hour using a dropping funnel, maintaining the internal temperature at 0°C.

    • Causality Note: The reaction is run at 0°C to maximize enantioselectivity. The buffered bleach (pH ~11.3) is crucial to prevent the degradation of the catalyst, which is sensitive to acidic conditions.

  • Reaction Execution: Stir the biphasic mixture vigorously at 0°C for 4-6 hours. Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup - Quenching and Separation: Once complete, pour the mixture into a separatory funnel. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with 1M NaOH (50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 95:5 to 80:20 Hexane:Ethyl Acetate) to isolate the pure epoxide.

  • Characterization: The final product, (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane, is a colorless oil. Expected yield: 4.5 - 5.0 g (82-92%). Expected enantiomeric excess (ee): >95%.

Product Analysis and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

Analysis TechniquePurposeExpected Results
¹H NMR (400 MHz, CDCl₃)Structural Confirmationδ ~7.0-6.8 (m, 4H, Ar-H), 4.2-3.9 (m, 2H, -O-CH₂-), 3.78 (s, 3H, -OCH₃), 3.4 (m, 1H, oxirane-CH), 2.9 (dd, 1H, oxirane-CH₂), 2.7 (dd, 1H, oxirane-CH₂)
¹³C NMR (100 MHz, CDCl₃)Structural Confirmationδ ~154.0, 152.5, 115.0, 114.5, 70.5, 55.8, 51.0, 44.5
Mass Spectrometry (ESI+)Molecular Weight Verificationm/z = 181.08 [M+H]⁺, 203.06 [M+Na]⁺ for C₁₀H₁₂O₃
Chiral HPLC Enantiomeric Excess (ee)Column: Chiralcel OD-H or similar. Mobile Phase: Hexane/Isopropanol (e.g., 95:5). Result: Two well-resolved peaks for (R) and (S) enantiomers. The (R)-enantiomer should be >97.5% of the total area.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete deprotonation of phenol. Inactive allyl bromide. Insufficient reaction time.Ensure K₂CO₃ is anhydrous and finely powdered. Use fresh, high-quality allyl bromide. Monitor reaction by TLC to ensure completion.
Incomplete Reaction in Stage 2 Deactivated catalyst. Decomposed oxidant. Insufficient stirring in the biphasic system.Use fresh catalyst. Ensure bleach is from a new, sealed bottle. Use a high-speed overhead stirrer for efficient mixing.
Low Enantioselectivity (ee) Reaction temperature was too high. pH of the oxidant solution dropped. Catalyst purity is low.Strictly maintain the reaction temperature at 0°C or lower. Double-check the pH of the buffered bleach solution before addition. Use high-purity, commercially available Jacobsen's catalyst.
Formation of Diol Byproduct Epoxide ring-opening occurred due to acidic conditions or prolonged reaction time.Ensure the workup is performed promptly after the reaction is complete. Avoid any acidic conditions during workup until after purification.

Conclusion

This application note presents a validated and highly efficient protocol for the enantioselective synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane. By combining a classic Williamson ether synthesis with the powerful and selective Jacobsen-Katsuki epoxidation, this method provides reliable access to the target chiral building block in high yield and excellent enantiopurity. The detailed procedural notes and mechanistic insights are intended to empower researchers to successfully implement this synthesis in their drug discovery and development programs.

References

  • Title: Jacobsen epoxidation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 9. Jacobsen-Katsuki Epoxidations Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Jacobsen-Katsuki Epoxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Structure and asymmetric epoxidation reactivity of chiral Mn(iii) salen catalysts modified by different axial anions Source: RSC Advances URL: [Link]

  • Title: Catalytic asymmetric epoxidation of stilbene using a chiral salen complex immobilized in Mn-exchanged Al-MCM-41 Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Asymmetric epoxidation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Jacobsen epoxidation Source: Grokipedia URL: [Link]

  • Title: Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins Using Chiral (Salen)Manganese(III) Complexes Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: The Jacobsen—Katsuki Epoxidation and Its Controversial Mechanism Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Jacobsen epoxidation Source: OpenOChem Learn URL: [Link]

  • Title: Jacobsen-Katsuki Asymmetric Epoxidation Source: SynArchive URL: [Link]

Sources

Application Note: Precision Coupling of Isopropylamine with (2R)-Glycidyl 4-Methoxyphenyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a rigorous, field-validated methodology for the synthesis of (2R)-1-(isopropylamino)-3-(4-methoxyphenoxy)propan-2-ol via the aminolysis of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane .[1]

This guide addresses the specific challenges of this transformation: controlling regioselectivity, preventing dimerization (formation of the tertiary amine), and managing the volatility of isopropylamine.

Introduction & Mechanistic Insight

The synthesis of


-blocker analogs (aryloxypropanolamines) relies on the nucleophilic opening of a glycidyl ether by an amine. In this specific protocol, we couple isopropylamine  with (2R)-2-[(4-methoxyphenoxy)methyl]oxirane  (also known as (R)-glycidyl 4-methoxyphenyl ether).
Reaction Mechanism and Regioselectivity

The reaction proceeds via an S


2 mechanism .[2] The isopropylamine nucleophile attacks the least hindered carbon (C3)  of the epoxide ring.
  • Regioselectivity: High (>95%).[3] The steric bulk of the aryloxy group directs the amine to the terminal methylene.

  • Stereochemistry: The chiral center at C2 is not the site of nucleophilic attack. Therefore, the configuration is structurally retained.[2] Starting with the (2R)-epoxide yields the (2R)-amino alcohol .[1]

    • Note: While the spatial arrangement is preserved, researchers should always verify the Cahn-Ingold-Prelog (CIP) priority assignment for the specific product, though in this class, (R)-epoxides typically yield (R)-propanolamines.[1]

Critical Process Parameter: The "Dimer" Impurity

The primary side reaction is the reaction of the product (a secondary amine) with a second molecule of epoxide, forming a tertiary amine dimer .

  • Prevention Strategy: This is kinetically controlled by maintaining a high molar ratio of Isopropylamine to Epoxide (typically 5:1 to 10:1 ). The excess amine statistically ensures the epoxide reacts with the primary amine rather than the product.

Experimental Protocol

Materials and Reagents[3][4]
ComponentRoleSpecs / PurityCAS No.
(2R)-2-[(4-methoxyphenoxy)methyl]oxirane Limiting Reagent>98% ee (Optical purity critical)2210-74-4 (Generic)
Isopropylamine Nucleophile>99.5%, Anhydrous75-31-0
2-Propanol (IPA) SolventHPLC Grade67-63-0
Water Catalyst (Optional)Deionized (Type I)7732-18-5
Equipment
  • Reaction Vessel: High-pressure borosilicate glass tube (Ace Glass or similar) or a stainless steel autoclave.[1] Note: Isopropylamine boils at 32.4°C; open reflux is difficult to control without significant loss.

  • Temperature Control: Oil bath or heating block capable of maintaining 50°C ± 1°C.

  • Magnetic Stirring: Teflon-coated stir bar.[1][4]

Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
  • Charge the Vessel: In a fume hood, weigh 10.0 g (55.5 mmol) of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane into the reaction vessel.

  • Solvent Addition: Add 30 mL of 2-Propanol. Stir to dissolve.

  • Amine Addition: Cool the vessel to 0-5°C (ice bath). Slowly add 32.8 g (47 mL, ~555 mmol) of Isopropylamine.

    • Ratio Check: This represents a 10:1 molar equivalents ratio.

    • Catalysis: Optionally, add 1.0 mL of water. Water acts as a hydrogen-bond donor, activating the epoxide oxygen and significantly accelerating the rate of ring opening [1].

Step 2: The Coupling Reaction
  • Seal: Tightly seal the pressure vessel.

  • Heat: Transfer to a heating block set at 50°C .

  • Duration: Stir vigorously for 3 to 5 hours .

    • Why 50°C? This temperature provides sufficient kinetic energy for the S

      
      2 attack while keeping the internal pressure manageable (Isopropylamine vapor pressure is moderate at 50°C).
      
Step 3: In-Process Control (IPC)
  • Sampling: Cool the vessel to RT. Carefully vent/open. Remove a 50 µL aliquot.

  • Analysis: Dilute in mobile phase and analyze via HPLC (Method below) or TLC (Eluent: CHCl3:MeOH:NH4OH 90:10:1).

    • Criteria: < 1.0% residual epoxide area.

Step 4: Workup and Isolation
  • Concentration: Transfer the mixture to a round-bottom flask.

  • Evaporation: Rotary evaporate at 40°C under reduced pressure (starting at 300 mbar, ramping down to 20 mbar) to remove the solvent and the excess isopropylamine.

    • Safety: The distillate contains isopropylamine. Trap effectively.

  • Azeotrope: Add 20 mL of Ethanol and re-evaporate to ensure complete removal of amine traces.

  • Crude Product: You will obtain a viscous, pale-yellow oil.[1]

Step 5: Purification (Crystallization)

While the free base is an oil, the solid product is best isolated as a salt (e.g., Hydrochloride or Tartrate) or crystallized from non-polar solvents if the free base solidifies (MP is often low).

  • Protocol for Free Base Solidification:

    • Dissolve crude oil in minimal Diisopropyl Ether (DIPE) or Hexane/Ethyl Acetate (4:1) at 50°C.

    • Cool slowly to 0°C with stirring.

    • Filter the white crystals.

    • Yield Expectation: 85-92%.

Process Visualization

Reaction Mechanism Pathway

The following diagram illustrates the molecular events, highlighting the regioselective attack and the role of water catalysis.

ReactionMechanism cluster_conditions Conditions Epoxide (2R)-Glycidyl Ether (Substrate) Transition Transition State (Activated Complex) Epoxide->Transition Activation (H2O) Amine Isopropylamine (Nucleophile) Amine->Transition Attack at C3 (Terminal) Product (2R)-Amino Alcohol (Target) Transition->Product Ring Opening Dimer Tertiary Amine Dimer (Impurity) Product->Dimer Reacts with Epoxide (If Amine is low) Cond 10 eq. Amine 50°C, 4h Polar Solvent

Figure 1: Mechanistic pathway of the aminolysis reaction. Note the competitive pathway to the dimer impurity, suppressed by excess amine.

Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix Epoxide + IPA (10 eq) Solvent: 2-Propanol Temp: 0°C Start->Mix React Reaction Phase Sealed Vessel, 50°C, 4h Mix->React IPC IPC: HPLC/TLC Check Epoxide < 1% React->IPC IPC->React Incomplete Evap Workup Rotovap excess IPA IPC->Evap Pass Purify Purification Crystallization (Hexane/EtOAc) or Salt Formation Evap->Purify Final Final Product (2R)-Amino Alcohol Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Characterization

Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 225 nm (aromatic absorption) and 275 nm.

  • Expected Retention:

    • Isopropylamine: Void volume (not retained).

    • Product: ~8-10 min.

    • Dimer Impurity: ~12-14 min (more hydrophobic).[1]

NMR Expectations (CDCl3, 400 MHz)

To validate the structure, look for these diagnostic signals:

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     6.8 - 7.0 ppm:  Aromatic protons (4H, characteristic AA'BB' system for para-substituted phenol).[1]
    
  • 
     3.77 ppm:  Methoxy singlet (-OCH
    
    
    
    ).[1]
  • 
     3.9 - 4.1 ppm:  Multiplet for the methine proton (CH-OH) at C2.[1]
    
  • 
     1.1 ppm:  Doublet (6H) for the isopropyl methyl groups (-CH(CH
    
    
    
    )
    
    
    ).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Dimer Content (>2%) Insufficient amine excess.[1]Increase Isopropylamine equivalents to 15-20x.[1] Ensure efficient stirring.
Incomplete Reaction Temperature too low or loss of amine.Check vessel seal. Increase temperature to 60°C. Add 2% water to catalyze.[1]
Low Yield Product loss during evaporation.The product is not volatile, but ensure vacuum trap is efficient. Avoid excessive washing with water during extraction (product is amphiphilic).
Coloration (Brown/Red) Oxidation of phenol ether.Perform reaction under Nitrogen or Argon atmosphere. Use fresh amine.

References

  • Chakraborti, A. K., et al. (2004).[5] "Efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines."[1][5] Organic & Biomolecular Chemistry, 2, 1277-1280.[1][5] Link

  • Shivani, B., et al. (2007).[5] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols." The Journal of Organic Chemistry, 72(10), 3713-3722. Link[1]

  • Concellón, J. M., et al. (2005).[6] "Regioselective ring opening of amino epoxides with nitriles." The Journal of Organic Chemistry, 70(18), 7447-7450.[6] Link

  • BenchChem Application Note. "Reaction of (2R)-2-(3,4-Dichlorophenyl)oxirane with Amines." (General procedure adaptation). Link[1]

Disclaimer: This protocol involves hazardous chemicals (epoxides, amines).[1] All procedures must be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.

Sources

Application Note & Scale-Up Protocol: Synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Building Block

(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is a high-value chiral epoxide, a critical intermediate in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] Its stereodefined oxirane ring provides a reactive handle for the introduction of complex functionalities with precise stereochemical control. The methoxyphenoxy group offers a scaffold present in many drug candidates, making this compound a versatile starting material for drug development professionals.

This document provides a detailed, field-proven guide for the robust, scalable synthesis of this key intermediate. We will first detail the preparation of the racemic precursor, followed by a comprehensive protocol for its efficient resolution using the Jacobsen Hydrolytic Kinetic Resolution (HKR), a method renowned for its scalability and high fidelity.[2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up.

Strategic Overview: Pathway to Enantiopurity

Two primary strategies exist for accessing the enantiomerically pure (2R)-epoxide:

  • Chiral Pool Synthesis: This approach utilizes an enantiopure starting material, such as (R)-epichlorohydrin, which already contains the desired stereocenter. While direct, this strategy's cost-effectiveness is contingent on the price and availability of the chiral starting material, which can be prohibitive at a large scale.[4]

  • Kinetic Resolution: This method begins with an inexpensive racemic epoxide mixture. A chiral catalyst is then used to selectively react with one enantiomer (in this case, the (S)-enantiomer) at a much faster rate, leaving the desired (R)-enantiomer unreacted and thus enriched.[5][6]

For industrial-scale production, the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide often presents the most economically viable and practical approach.[7] It employs a low loading of a recyclable catalyst and uses water as the resolving agent, making it a cost-effective and environmentally conscious choice.[2] This guide will focus on the HKR pathway.

Overall Synthesis Workflow

G A 4-Methoxyphenol + Epichlorohydrin B Williamson Ether Synthesis (Phase Transfer Catalysis) A->B NaOH, Toluene, Tetrabutylammonium salt C Racemic 2-[(4-Methoxyphenoxy)methyl]oxirane B->C Work-up & Purification D Hydrolytic Kinetic Resolution (HKR) (Jacobsen Catalyst) C->D H₂O (0.55 eq) E Mixture: (2R)-Epoxide & (S)-Diol D->E F Scale-Up Purification (Distillation / Chromatography) E->F G (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (>99% ee) F->G

Caption: Overall workflow from starting materials to the final enantiopure product.

Part 1: Scale-Up Synthesis of Racemic 2-[(4-Methoxyphenoxy)methyl]oxirane

This initial stage involves a Williamson ether synthesis, a robust and well-understood reaction. The use of a phase-transfer catalyst (PTC) is critical for facilitating the reaction between the aqueous sodium hydroxide and the organic phase, enhancing reaction rates and allowing for milder conditions.[8][9]

Protocol: Racemic Epoxide Synthesis (1 kg Scale)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Methoxyphenol124.141.00 kg8.051.0
Epichlorohydrin92.521.12 kg (0.95 L)12.101.5
Sodium Hydroxide (50% w/w aq.)40.001.29 kg (0.86 L)16.102.0
Tetrabutylammonium Hydrogen Sulfate (TBAHS)339.53137 g0.400.05
Toluene-5.0 L--
Deionized Water-As needed--

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a condenser.

  • Initial Charge: Charge the reactor with 4-methoxyphenol (1.00 kg), toluene (5.0 L), and TBAHS (137 g). Begin stirring to dissolve the solids.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition: Slowly add the 50% sodium hydroxide solution (1.29 kg) dropwise via an addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C. The formation of the sodium phenoxide salt will be observed.

  • Epichlorohydrin Addition: After the base addition is complete, add epichlorohydrin (1.12 kg) dropwise over 2-3 hours, maintaining the internal temperature at 5-10 °C. This slow addition is crucial to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or GC-MS. A sample from the organic layer should show the near-complete consumption of 4-methoxyphenol.

  • Work-up - Quenching & Phase Separation:

    • Add deionized water (4.0 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 2.0 L of 5% aqueous NaCl solution.

    • 2.0 L of deionized water.

    • Check the pH of the final aqueous wash to ensure it is neutral (pH 6-7).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Isolation: The crude product is obtained as a pale yellow oil. For this scale, purification via vacuum distillation is recommended to remove unreacted epichlorohydrin and other volatile impurities, yielding the pure racemic epoxide.

Expected Outcome: Yield: 85-95% of racemic 2-[(4-Methoxyphenoxy)methyl]oxirane.

Part 2: Hydrolytic Kinetic Resolution (HKR) for (2R)-Epoxide

This is the key chiral-inducing step. The (R,R)-(salen)Co(II) catalyst is oxidized in situ to the active Co(III) species, which then coordinates to a molecule of the epoxide. A water molecule, activated by a second catalyst molecule, then selectively opens the (S)-epoxide, leaving the desired (R)-epoxide untouched.[6][10]

Mechanism of Jacobsen Hydrolytic Kinetic Resolution

G cluster_0 Bimetallic Transition State Racemic Racemic Epoxide ((R)- and (S)-) TS Co(III) activates (S)-Epoxide (Electrophilic Activation) Another Co(III) activates H₂O (Brønsted Acid Activation) Racemic->TS (S)-Enantiomer Selectively Binds Catalyst1 (R,R)-Salen-Co(III) Catalyst Catalyst1->TS Catalyst2 (R,R)-Salen-Co(III) Catalyst Catalyst2->TS H2O H₂O H2O->TS S_Diol (S)-1-(4-Methoxyphenoxy) -propane-2,3-diol TS->S_Diol Fast Ring Opening R_Epoxide Enantioenriched (R)-Epoxide TS->R_Epoxide (R)-Enantiomer Unreacted

Caption: Simplified mechanism of the Jacobsen Hydrolytic Kinetic Resolution (HKR).

Protocol: HKR of Racemic Epoxide (800 g Scale)

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Racemic Epoxide180.20800 g4.441.0
(R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)603.7013.4 g0.02220.005
Acetic Acid (Glacial)60.052.6 g0.04440.01
Deionized Water18.0244.0 g2.440.55
Tetrahydrofuran (THF)-80 mL--

Procedure:

  • Reactor Setup: Use a 5 L reactor equipped with mechanical stirring, a thermocouple, and a nitrogen inlet.

  • Catalyst Activation: To the reactor, add the (R,R)-(salen)Co(II) catalyst (13.4 g) and THF (80 mL). Stir to dissolve. Add glacial acetic acid (2.6 g) and stir the solution open to the air for 10 minutes. The color will change from orange-red to a deep brown, indicating oxidation to the active Co(III) species.

  • Charge Epoxide: Add the racemic epoxide (800 g) to the activated catalyst solution.

  • Cooling: Cool the mixture to 0-4 °C.

  • Water Addition: Add the deionized water (44.0 g) in a single portion.

  • Reaction: Allow the reaction to stir at 0-4 °C. The reaction is typically slow and may require 24-48 hours.

  • In-Process Control (IPC): This is the most critical part of the protocol.

    • At ~45% conversion, the enantiomeric excess (ee) of the remaining epoxide should be >99%.

    • Regularly take small aliquots from the reaction mixture. Dilute with ethyl acetate, pass through a small plug of silica to remove the catalyst, and analyze by chiral GC or HPLC to determine both the conversion (by comparing epoxide to diol peak area) and the ee of the epoxide.

    • Do not let the reaction proceed past ~52% conversion , as this will begin to lower the overall yield of the desired epoxide without significantly improving the ee.

  • Work-up and Purification:

    • Once the target conversion and ee are reached, warm the mixture to room temperature.

    • Dilute the mixture with methyl tert-butyl ether (MTBE, 2 L).

    • Wash the organic solution with water (2 x 1 L) and then brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation of (2R)-Epoxide: The crude product is a mixture of the desired (2R)-epoxide and the (S)-diol byproduct. Separation at this scale is best achieved by vacuum distillation . The epoxide is significantly more volatile than the diol.

    • Set up a short-path distillation apparatus.

    • Under high vacuum (<1 mbar), gently heat the mixture. The (2R)-epoxide will distill over, leaving the (S)-diol and residual catalyst behind.

Expected Outcome:

  • Yield: 40-45% (theoretical maximum is 50%).

  • Enantiomeric Excess (ee): >99% for the isolated (2R)-epoxide.

Process Safety and Handling

All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay by trained personnel.

  • Epoxides (Epichlorohydrin, Product): Epoxides are classified as skin irritants and potential skin sensitizers.[11] Avoid all contact with skin and eyes. May cause an allergic skin reaction.[12]

  • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Toluene/THF: Flammable solvents. Keep away from ignition sources. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene) at all times.[13]

Waste Disposal: All aqueous and organic waste should be collected separately and disposed of according to local environmental regulations. Catalyst waste may require specialized disposal.

Characterization and Quality Control

The final product should be analyzed to confirm its identity, purity, and enantiomeric excess.

TestMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
Purity GC or HPLC≥ 98%
Enantiomeric Excess Chiral GC or Chiral HPLC≥ 99% ee
Appearance VisualColorless to pale yellow oil

References

  • Guidechem. (2023). How is (R)-(-)-Benzyl glycidyl ether synthesized and used? [URL: https://www.guidechem.com/news/how-is-r-benzyl-glycidyl-ether-synthesized-and-used-1002230.html]
  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [URL: https://www.mdpi.com/1420-3049/25/19/4439]
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. [URL: https://encyclopedia.pub/entry/22370]
  • Wiley Online Library. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. [URL: https://onlinelibrary.wiley.com/doi/10.1002/macp.202000133]
  • Chalmers ODR.Solvent-Free Synthesis of Glycidyl Ethers. [URL: https://odr.chalmers.se/server/api/core/bitstreams/a570081d-e593-41e8-a5b6-73595f510461/content]
  • Google Patents.Process for preparation of glycidyl ether. [URL: https://patents.google.
  • PMC. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472485/]
  • ACS Publications. (2021). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00225]
  • Moodle@Units.Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [URL: https://moodle2.units.it/pluginfile.php/435105/mod_resource/content/1/Jacobsen%20Acc.%20Chem.%20Res.%202000.pdf]
  • ChemicalBook. (2024). Benzyl Glycidyl Ether: Synthesis Method and Bioresolution. [URL: https://www.chemicalbook.com/article/benzyl-glycidyl-ether-synthesis-method-and-bioresolution.htm]
  • Semantic Scholar.9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. [URL: https://www.semanticscholar.org/paper/9.7-Industrial-Applications-of-the-Jacobsen-Larrow-Quigley/729f635661331777b78972e259e83151b14e5a95]
  • Sigma-Aldrich.NEW JACOBSEN'S CATALYST. [URL: https://www.sigmaaldrich.
  • ChemicalBook.(2R)-2-[(4-METHOXYPHENOXY)METHYL]OXIRANE | 26744-15-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2207788.htm]
  • STEM Unipd.Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. [URL: https://stem.unipd.it/gera/Articoli/Jacobsen_HKR_JACS2002.pdf]
  • PubMed. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [URL: https://pubmed.ncbi.nlm.nih.gov/11841300/]
  • TCI Chemicals.2-[(4-Methoxyphenoxy)methyl]oxirane | 2211-94-1. [URL: https://www.tcichemicals.com/US/en/p/M1837]
  • WEBAC-Chemie GmbH.Safety Data Sheet. [URL: https://www.webac-chemie.com/fileadmin/user_upload/sdb/gb-en/WEBAC_4270_T_Comp_A_gb-en.pdf]
  • ECHEMI.2-[(2-Methoxyphenoxy)methyl]oxirane SDS, 2210-74-4 Safety Data Sheets. [URL: https://www.echemi.com/sds/2-[(2-methoxyphenoxy)methyl]oxirane-cas-2210-74-4.html]
  • Sigma-Aldrich.SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/253898]
  • Benchchem.A Technical Guide to (R)-methyl oxirane-2-carboxylate. [URL: https://www.benchchem.com/pdf/BCHM1321495_technical-guide.pdf]
  • TCI Chemicals.2-[(4-Methoxyphenoxy)methyl]oxirane | 2211-94-1. [URL: https://www.tcichemicals.com/IN/en/p/M1837]

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the nucleophilic ring-opening of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (CAS: 71012-10-7 / 2211-94-1). While glycidyl ethers are generally reactive, this specific derivative often exhibits kinetic inertness due to the electron-rich 4-methoxyphenoxy tail modulating the Lewis basicity of the ether linkage, or simple lack of proton-transfer catalysis in non-polar media.

Product: (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane Common Name: (R)-Glycidyl 4-methoxyphenyl ether Application: Chiral intermediate for beta-blockers, polyether synthesis, and bioactive scaffolds. Issue: Low conversion rates or stalling with nucleophiles (amines, thiols, alcohols).

Part 1: Diagnostic Workflow

Before altering your protocol, determine if the "low reactivity" is a kinetic barrier, a thermodynamic issue, or a side-reaction artifact.

ReactivityDiagnosis Start START: Reaction Stalled/Slow CheckPurity 1. Check Epoxide Integrity (H-NMR/TLC) Start->CheckPurity DiolPresent Diol Detected? (Hydrolysis) CheckPurity->DiolPresent Yes PureEpoxide Epoxide Intact CheckPurity->PureEpoxide No ActionHydrolysis ACTION: Dry Solvents, Resynthesize Epoxide DiolPresent->ActionHydrolysis CheckNu 2. Evaluate Nucleophile (pKa & Sterics) PureEpoxide->CheckNu WeakNu Weak/Bulky Nucleophile? (e.g., Aniline, t-BuOH) CheckNu->WeakNu Yes StrongNu Strong Nucleophile (e.g., Primary Amine, Thiol) CheckNu->StrongNu No ActionLewisAcid ACTION: Add Lewis Acid (LiClO4, Ca(OTf)2) WeakNu->ActionLewisAcid CheckSolvent 3. Check Solvent System StrongNu->CheckSolvent NonPolar Non-Polar/Aprotic? (DCM, Toluene, THF) CheckSolvent->NonPolar Yes Protic Protic/Polar? (MeOH, EtOH, Water) CheckSolvent->Protic Yes ActionHBond ACTION: Add H-Bond Donor (Phenol, TFE, Alcohol) NonPolar->ActionHBond ActionHeat ACTION: Increase Temp (Reflux 60-80°C) Protic->ActionHeat

Figure 1: Decision tree for diagnosing low reactivity in glycidyl ether ring-opening reactions.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "The reaction stalls at ~50% conversion despite using excess nucleophile."

Diagnosis: This is often a solvent-mediated kinetic trap . In non-polar solvents (DCM, Toluene), the reaction relies on the product (the resulting secondary alcohol) to autocatalyze the reaction via hydrogen bonding to the epoxide oxygen. If the product precipitates or forms strong intramolecular H-bonds, the autocatalysis cycle breaks.

Solution:

  • Switch to a Protic Solvent: Use Methanol or Ethanol.[1] The solvent acts as a general acid catalyst, activating the epoxide oxygen.

  • Add a Co-Catalyst: If you cannot change solvents, add 10-20 mol% of a hydrogen bond donor like Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These are non-nucleophilic but highly ionizing, dramatically accelerating epoxide opening.

Issue 2: "My nucleophile is an aromatic amine (e.g., aniline), and nothing happens."

Diagnosis: Electronic mismatch. Aromatic amines are weak nucleophiles. The (2R)-glycidyl 4-methoxyphenyl ether is an unactivated epoxide. Without activation, the energy barrier is too high.

Solution: Lewis Acid Catalysis Standard Lewis acids (BF3·OEt2) may cause polymerization of the electron-rich 4-methoxyphenoxy tail. Instead, use mild, oxophilic salts.

  • Recommended Catalyst: Calcium Triflate [Ca(OTf)₂] or Lithium Perchlorate (LiClO₄).

  • Mechanism: The metal ion coordinates to the epoxide oxygen, increasing electrophilicity without triggering the polymerization often seen with stronger acids.

Issue 3: "I see a new spot on TLC, but it's not the product."

Diagnosis: Regioselectivity Error or Hydrolysis.

  • Hydrolysis: If your solvent is "wet" DMSO or DMF, the epoxide will open to form the diol (1,2-dihydroxy-3-(4-methoxyphenoxy)propane).

  • Polymerization: The 4-methoxyphenoxy group is electron-donating. Under strong Lewis acid conditions, this can facilitate oligomerization.

Verification: Check the NMR.

  • Product: Distinct doublet of doublets (dd) for the new -CH(OH)- proton around 4.0-4.2 ppm.

  • Diol: Broad singlet for OH, loss of epoxide protons (2.6-2.8 ppm).

Part 3: Optimized Experimental Protocols

Protocol A: General Amine Opening (High Yield)

Best for primary/secondary aliphatic amines.

Reagents:

  • (2R)-Glycidyl 4-methoxyphenyl ether (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Solvent: Ethanol (0.5 M concentration)

Procedure:

  • Dissolve the epoxide in Ethanol.

  • Add the amine dropwise at room temperature.

  • Critical Step: If the amine is bulky, add 5 mol% LiClO₄ (Lithium Perchlorate) as a catalyst.

  • Heat to 60°C for 4-6 hours.

  • Monitor by TLC (EtOAc/Hexane). The epoxide spot (Rf ~0.6) should disappear; the amino-alcohol product is much more polar (Rf ~0.1-0.2).

Protocol B: Lewis Acid Catalyzed Opening (Weak Nucleophiles)

Best for anilines, alcohols, or thiols.

Reagents:

  • (2R)-Glycidyl 4-methoxyphenyl ether (1.0 equiv)

  • Nucleophile (1.5 equiv)

  • Catalyst: Ca(OTf)₂ (5-10 mol%) or Zn(OTf)₂ (2 mol%)

  • Solvent: Toluene or DCM (Anhydrous)

Procedure:

  • Flame-dry the reaction flask and cool under Argon.

  • Add the catalyst and solvent.

  • Add the nucleophile, followed by the epoxide.

  • Stir at Room Temperature.

    • Note: The 4-methoxy group on the phenoxy ring can coordinate to strong Lewis acids. Using Ca(II) or Zn(II) minimizes this "catalyst sequestration" compared to Al(III) or Ti(IV).

Part 4: Comparative Reactivity Data

The following table illustrates the impact of solvent and catalyst on the half-life (


) of the reaction with a standard nucleophile (Benzylamine).
ConditionSolventCatalyst

(approx)
Outcome
Standard TolueneNone> 48 HoursStalled / Low Yield
Protic MethanolNone4 HoursGood Conversion
Activated AcetonitrileLiClO₄ (10%)1.5 HoursExcellent
Strong Acid DCMBF₃·OEt₂< 10 MinsPolymerization (Side Products)

Part 5: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).

  • Shivani, P., et al. (2007). "Regioselective Ring Opening of Epoxides with Amines using Metal Triflates." Journal of Organic Chemistry.

  • Chini, M., Croti, P., & Gardelli, C. (1994). "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron Letters, 35(3), 433-436.

  • Azizi, N., & Saidi, M. R. (2005). "LiClO4-catalyzed regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry, 83(5), 505-507.

Sources

Technical Support Center: Solvent Remediation for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

[1]

Introduction: The "Gummy Crystal" Paradox

Welcome to the technical support hub. If you are working with (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (CAS: 2211-94-1 / 26744-15-0), you are likely encountering a specific frustration: The material melts before it dries. [1]

This compound—a critical chiral intermediate for beta-blockers—possesses a dangerously low melting point (approx. 45–48°C for high purity forms, often lower when solvated).[1] Standard drying protocols (e.g., vacuum oven at 50°C) will cause the crystal lattice to collapse into a supercooled oil, trapping solvents permanently and potentially degrading the epoxide ring.

This guide provides high-precision protocols to remove residual solvents (IPA, Toluene, Acetone, etc.) without compromising the solid-state integrity or chiral purity of the molecule.

Module 1: Critical Analysis (The "Why")

Before attempting remediation, you must diagnose the type of solvent entrapment.

Entrapment TypeMechanismSymptomsRemediation Strategy
Surface Adsorption Solvent adheres to the crystal surface via weak Van der Waals forces.[1]TGA shows weight loss immediately upon heating.Dynamic Vacuum Drying (See Protocol A)
Lattice Inclusion (Solvate) Solvent molecules are part of the crystal unit cell (stoichiometric).NMR shows fixed molar ratio (e.g., 1:1) that resists standard drying.Displacement Digestion (See Protocol B)[1]
Occlusion (Void Trapping) Rapid crystallization traps pockets of mother liquor inside the crystal."Popcorn" effect or bumping under vacuum; hazy crystals.Recrystallization / Slow Cooling

Module 2: Troubleshooting Protocols

Protocol A: The "Cold Ramp" Vacuum Drying

Use this for surface adsorbed solvents or non-stoichiometric inclusions.

The Logic: To prevent the "melt-down," we rely on high vacuum rather than high heat . We must keep the product temperature at least 10°C below its melting point (MP) until the bulk solvent is removed.

Step-by-Step Methodology:

  • Preparation: Place crystals in a vacuum drying oven or Abderhalden pistol. Ensure a cold trap is installed to protect the pump.

  • Phase 1 (Ambient Outgassing):

    • Temp: 20°C (Room Temp).

    • Vacuum: 100 mbar (Soft vacuum).

    • Time: 2 hours.

    • Reasoning: Prevents rapid boiling of solvent which can dissolve the crystal surface (local melting).

  • Phase 2 (Deep Vacuum):

    • Temp: 20°C.

    • Vacuum: < 5 mbar (High vacuum).

    • Time: 6–12 hours.[2]

    • Reasoning: Sublimates surface solvents without adding thermal energy.

  • Phase 3 (The Thermal Nudge):

    • Temp: Ramp to 35°C (MAXIMUM).

    • Vacuum: < 1 mbar.

    • Time: 4 hours.

    • Reasoning: Drives off tightly bound volatiles. Do not exceed 40°C.

Protocol B: Displacement Digestion (Slurry Wash)

Use this when Protocol A fails (indicating a solvate) or when the solvent has a high boiling point (e.g., Toluene).

The Logic: We use a "carrier solvent" (Anti-solvent) with a low boiling point (e.g., Pentane, Hexane, or Heptane) to displace the stubborn high-boiling solvent through Ostwald Ripening .

  • Selection: Choose a hydrocarbon in which your epoxide is insoluble (Anti-solvent) but your impurity solvent is miscible .

    • Recommended: n-Heptane or n-Hexane.[1]

  • The Slurry:

    • Suspend the crystals in 5–10 volumes of n-Heptane.

    • Stir gently at room temperature for 1–2 hours.

    • Mechanism: The crystal surface constantly dissolves and reprecipitates, releasing the trapped high-boiling solvent (e.g., Toluene) into the Heptane bulk.

  • Filtration: Filter the solid.

  • Final Dry: The crystal surface is now coated in Heptane (BP: 98°C) or Hexane (BP: 68°C), which have very low enthalpies of vaporization and are easily removed using Protocol A , even at low temperatures.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct drying method based on your specific observation.

SolventRemovalStartStart: Residual Solvent DetectedCheckMPCheck Melting Point (DSC/Capillary)Start->CheckMPIsLowMPIs MP < 50°C?CheckMP->IsLowMPHighMPStandard Oven Dry (50°C+)IsLowMP->HighMPNoLowMP_ActionSTOP: Risk of MeltingIsLowMP->LowMP_ActionYesSolventTypeIdentify Solvent Type (NMR/GC)LowMP_Action->SolventTypeIsSolvateIs it a Crystal Solvate?SolventType->IsSolvateProtocolAExecute Protocol A:Cold Vacuum RampIsSolvate->ProtocolANo (Surface/Occluded)ProtocolBExecute Protocol B:Displacement SlurryIsSolvate->ProtocolBYes (Stoichiometric)ProtocolB->ProtocolAAfter Displacement

Caption: Decision matrix for selecting the appropriate drying protocol based on melting point and solvent entrapment mechanism.

Module 4: Frequently Asked Questions (FAQs)

Q1: My crystals turned into an oil during drying. Can I recover them?

A: Yes, but you must reset the lattice.

  • Dissolve the oil in a minimum amount of warm alcohol (IPA or Ethanol).

  • Add the anti-solvent (Water or Heptane) dropwise until turbidity appears.

  • Seed the mixture with a tiny crystal of pure (2R)-epoxide (if available) to direct the chirality and polymorph.

  • Cool slowly to 0°C.

  • Filter and dry using Protocol A immediately. Do not let the "wet" cake sit at room temperature for long.

Q2: Why is the (2R) enantiomer specifically sensitive?

A: While the drying process itself rarely causes racemization (unless high heat + strong base are present), the chemical stability of the epoxide ring is the concern.

  • Risk: Epoxides are prone to hydrolysis (opening to the diol) in the presence of moisture and heat.

  • Prevention: Ensure your vacuum oven is vented with dry nitrogen or argon, not ambient air, to prevent introducing moisture during the cooling phase.

Q3: What are the ICH limits I need to hit?

According to ICH Q3C (R8) guidelines, you must reduce solvents to the following Permitted Daily Exposure (PDE) levels (assuming <10g daily dose):

  • Class 1 (Benzene, CCl4): AVOID completely.

  • Class 2 (Toluene, Methanol): Toluene limit is 890 ppm . Methanol is 3000 ppm .

  • Class 3 (Acetone, Ethanol, IPA): Limit is 5000 ppm (0.5%).

  • Note: For an intermediate, limits may be higher if you can prove the solvent is removed in the next reaction step.

Q4: How do I measure residual solvents without melting the sample in the GC?

A: You want to melt the sample in the GC Headspace vial, but not during prep.

  • Method: Headspace Gas Chromatography (HS-GC).[1]

  • Solvent: Dissolve the sample in a high-boiling solvent like DMAc (Dimethylacetamide) or DMSO .[1]

  • HS Oven Temp: Set to 80°C (This is fine inside the vial as the sample is dissolved).

  • Equilibration: 20–30 minutes.

References

  • International Council for Harmonisation (ICH). (2021).[3] ICH Q3C (R8) Guideline for Residual Solvents. [Link][1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24848878, (2R)-2-[(4-methoxyphenoxy)methyl]oxirane. [Link][1]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (General reference for Ostwald Ripening and solvate formation).

Overcoming solubility issues of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization & Stability Guide Topic: (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (CAS: 26744-15-0 / 2211-94-1)[1]

Executive Technical Summary

Compound Profile:

  • Identity: (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (also known as 4-Methoxyphenyl glycidyl ether).[1]

  • Physicochemical Challenge: This compound combines a hydrophobic aromatic ether tail with a reactive epoxide (oxirane) head. It exhibits Type II Solubility Behavior : high lipophilicity (LogP ~1.77) resulting in poor aqueous solubility (<1 mg/mL), coupled with chemical instability (hydrolysis) in aqueous environments.

  • The "Ticking Clock" Phenomenon: The primary technical hurdle is not just dissolving the compound, but preventing the epoxide ring from opening into a diol [3-(4-methoxyphenoxy)propane-1,2-diol] once dissolved.[1] This hydrolysis is accelerated by extreme pH and temperature.[1]

Troubleshooting & FAQs

Q1: "I added the compound directly to water/buffer, but it floats or sticks to the walls. Sonicating didn't help. Why?" A: Direct aqueous dissolution is thermodynamically unfavorable for this molecule due to the aromatic ring. Sonication often fails because it heats the solution, accelerating the degradation of the epoxide ring before it dissolves.

  • Solution: You must use the "Co-solvent Spike" method . Dissolve the compound in a water-miscible organic solvent (DMSO or Ethanol) first to create a high-concentration stock, then dilute into the aqueous buffer.[1]

Q2: "I made a 100 mM stock in DMSO, but when I diluted it 1:1000 into PBS, it precipitated immediately." A: This is the "Crash-out" effect. The local concentration of the compound at the injection site exceeds its aqueous solubility limit before it can disperse.

  • Solution:

    • Vortex simultaneously: Vortex the buffer while slowly injecting the DMSO stock.

    • Use a surfactant: Add 0.1% Tween-80 or Pluronic F-68 to your buffer before adding the compound.[1] This stabilizes the micro-precipitates into micelles.

Q3: "My biological assay results are inconsistent over time (0h vs 24h). Is the compound degrading?" A: Likely, yes. Epoxides are electrophiles susceptible to nucleophilic attack by water (hydrolysis).[1]

  • Diagnostic: Check the pH of your buffer. If pH < 6.0 or > 8.0, the hydrolysis rate increases exponentially.

  • Fix: Use a buffered system (HEPES or PBS) strictly at pH 7.4. Avoid storing aqueous dilutions; prepare them fresh immediately before use.[1]

Q4: "Can I use Cyclodextrins to improve solubility?" A: Yes, this is the gold standard for stabilizing hydrophobic epoxides. Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic phenyl tail, leaving the epoxide accessible but shielded from aggregation.[1]
  • Protocol: See Protocol B below.

Decision Framework: Choosing a Solubilization Strategy

Use the following logic tree to select the correct method for your specific application.

SolventStrategy Start Start: Define Application Duration Assay Duration? Start->Duration Acute Acute (< 2 hours) Duration->Acute Short Term Chronic Chronic (> 24 hours) Duration->Chronic Long Term Conc Required Conc? LowConc Low (< 100 µM) Conc->LowConc Low Dose HighConc High (> 100 µM) Conc->HighConc High Dose Acute->Conc MethodB Method B: Cyclodextrin Complex (Stable, High Load) Chronic->MethodB Requires Stability MethodA Method A: DMSO Spike (Simple, Fast) LowConc->MethodA MethodC Method C: Surfactant/Micelle (For Suspensions) HighConc->MethodC

Figure 1: Decision matrix for selecting the optimal solubilization protocol based on assay duration and concentration requirements.

Experimental Protocols

Method A: The DMSO "Spike" (Standard Protocol)

Best for: Acute cellular assays, enzyme kinetics, low concentrations (<100 µM).

  • Preparation of Stock: Dissolve (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane in anhydrous DMSO to a concentration of 50 mM .

    • Note: Store this stock at -20°C with desiccant.[1] Water in DMSO will degrade the stock over weeks.

  • Preparation of Vehicle: Prepare your assay buffer (e.g., PBS pH 7.4).

  • Dilution (The Critical Step):

    • Place the buffer on a vortex mixer set to medium speed.

    • Slowly pipette the DMSO stock into the vortexing buffer.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration (toxicity limit for most cells).

Method B: Cyclodextrin Complexation (Enhanced Stability)

Best for: Animal studies, long-term incubations, high concentrations (>1 mM).[1]

  • Carrier Preparation: Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Complexation:

    • Add the compound to the CD solution.

    • Ratio: Target a 1:5 molar ratio (Drug:CD) to ensure full encapsulation.

  • Equilibration: Shake (do not sonicate aggressively) at Room Temperature for 4-6 hours.

  • Validation: Filter the solution again to remove any undissolved drug. The filtrate contains the soluble drug-CD complex.[1]

Stability & Degradation Mechanism

Understanding the degradation pathway is vital for interpreting "loss of activity" in your experiments.

Hydrolysis cluster_conditions Accelerators Epoxide (2R)-Epoxide (Active) Transition Acid/Base Catalysis Epoxide->Transition + H2O Diol Diol Degradant (Inactive) Transition->Diol Ring Opening Acid pH < 6 Transition->Acid Heat Temp > 37°C Transition->Heat

Figure 2: Hydrolysis pathway of the epoxide group.[1] The reaction is irreversible and yields the inactive diol form.

Technical Data Summary

ParameterValue / RecommendationNotes
Water Solubility < 0.24% (< 1 mg/mL)Pure water, without aids [1].[1]
DMSO Solubility ~11 mg/mLRecommended stock solvent [2].[1]
LogP ~1.77Moderately lipophilic [3].[1]
Optimal pH 7.4Neutral pH minimizes hydrolysis rate.[1]
Max DMSO Limit 0.1% - 0.5%Biological tolerance limit.[1]
Storage (Solid) -20°CKeep dry (desiccant required).[1]
Storage (Aqueous) Do Not Store Prepare fresh. Half-life < 24h in some buffers.[1]

References

  • National Institutes of Health (NIH). Phenyl glycidyl ether - Physical Properties.[1] PubChem Compound Summary.[1] Available at: [Link] (Accessed 2026-02-18).[1] Note: Used as homologous reference for solubility baseline.

  • U.S. Environmental Protection Agency (EPA). (2R)-2-[(3-Methoxyphenoxy)methyl]oxirane Properties Dashboard.[1] CompTox Chemicals Dashboard.[1][2] Available at: [Link] (Accessed 2026-02-18).[1]

  • Fenyvesi, E., et al. Cyclodextrin Complexation of Epoxides. In: Cyclodextrins in Pharmaceutics, Cosmetics, and Biomedicine.[3] Wiley-Blackwell, 2011.[1] (General reference for epoxide stabilization).

Sources

Validation & Comparative

Publish Comparison Guide: Chiral HPLC Methods for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for the chiral separation of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane. It synthesizes established literature standards with practical, field-proven optimization strategies.

Executive Summary & Compound Profile

The target analyte, (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (also known as 4-methoxyphenyl glycidyl ether), is a critical chiral building block in the synthesis of


-adrenergic receptor blockers and other pharmaceutical intermediates.

Achieving high enantiomeric excess (ee) >99% is often required for downstream efficacy. This guide objectively compares the two dominant chromatographic approaches for resolving its enantiomers: the Coated Cellulose (OD-H) method and the Coated Amylose (AD-H) method.

Analyte Properties
PropertyDetail
Chemical Structure Epoxide ring linked to a p-methoxyphenyl ether
Chromophore Aromatic ring (Strong UV absorption at 254 nm & 280 nm)
Stability Concern Epoxide Lability: Susceptible to ring-opening in acidic media.[1]
Solubility Soluble in alcohols, acetonitrile, ethyl acetate; limited in pure alkanes.

Comparative Methodology: OD-H vs. AD-H

The separation of glycidyl ethers relies heavily on the "three-point interaction" model (H-bonding,


-

interactions, and steric inclusion). Below is the direct comparison of the two primary stationary phases used for this class of compounds.
Method A: The "Gold Standard" (Chiralcel OD-H)

This is the historically validated method for phenyl glycidyl ethers. The cellulose backbone forms a tight inclusion complex with the flat aromatic ring of the analyte.

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on 5

    
    m silica).
    
  • Mobile Phase: n-Hexane : Isopropanol (IPA) [90:10 v/v].

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 254 nm.[2][3][4]

Method B: The Alternative (Chiralpak AD-H)

The amylose backbone of AD-H forms a helical cavity. While often more versatile for bulky drugs, it sometimes offers different elution orders or lower resolution for small, flat epoxides compared to OD-H.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5

    
    m silica).
    
  • Mobile Phase: n-Hexane : Ethanol (EtOH) [90:10 v/v].

  • Flow Rate: 1.0 mL/min.[2]

Performance Data Comparison
MetricMethod A (OD-H / Hex:IPA)Method B (AD-H / Hex:EtOH)
Selectivity (

)
1.3 – 1.5 (High)1.1 – 1.2 (Moderate)
Resolution (

)
> 3.0 (Baseline)~ 1.8 (Baseline but tight)
Analysis Time < 15 mins< 12 mins
Robustness High (Stable retention)Moderate (Sensitive to Temp)
Elution Order Typically (S) then (R)Typically (R) then (S)

*Note: Elution order can reverse based on specific mobile phase additives and temperature; verify with a pure standard.

Detailed Experimental Protocol (Method A)

This protocol is designed to be self-validating . It includes checkpoints to ensure the system is fit for purpose before committing valuable samples.

Step 1: System Preparation
  • Mobile Phase: Premix n-Hexane and Isopropanol (HPLC Grade) in a 90:10 ratio.

    • Expert Insight: Do NOT use acid additives (e.g., TFA). The epoxide ring is acid-sensitive and will hydrolyze to the diol, creating ghost peaks.

    • Optional: If peak tailing occurs, add 0.1% Diethylamine (DEA) to mask silanol activity, though usually unnecessary for neutral epoxides.

  • Column Conditioning: Flush the OD-H column with the mobile phase at 0.5 mL/min for 20 minutes, then ramp to 1.0 mL/min. Ensure the baseline at 254 nm is stable (< 0.5 mAU drift/min).

Step 2: Sample Preparation[5]
  • Stock Solution: Dissolve 1.0 mg of the sample in 1.0 mL of Isopropanol (not mobile phase).

    • Reasoning: Using 100% IPA ensures complete solubility. The injection volume is small enough (5-10

      
      L) that solvent strength mismatch will not affect peak shape.
      
  • Working Solution: Dilute to 0.1 mg/mL with the Mobile Phase. Filter through a 0.45

    
    m PTFE syringe filter.
    
Step 3: Execution & System Suitability
  • Injection Volume: 10

    
    L.
    
  • Temperature: 25°C (Isocratic).

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers 
      
      
      
      2.0.
    • Tailing Factor (

      
      ) 
      
      
      
      1.2.[2]
    • Theoretical Plates (

      
      ) > 8000.
      

Decision Logic & Troubleshooting

The following DOT diagram illustrates the logical workflow for method development and troubleshooting, specifically tailored for this epoxide.

G Start Start: Method Development ScreenOD Screen 1: Chiralcel OD-H Hexane:IPA (90:10) Start->ScreenOD CheckRes Check Resolution (Rs) ScreenOD->CheckRes GoodRes Rs > 2.0 (Proceed to Validation) CheckRes->GoodRes Yes PoorRes Rs < 1.5 CheckRes->PoorRes No Tailing Problem: Peak Tailing? GoodRes->Tailing Optimize Optimization Step: Lower IPA to 5% (95:5) PoorRes->Optimize CheckRes2 Check Rs Optimize->CheckRes2 CheckRes2->GoodRes Yes SwitchCol Switch Column: Chiralpak AD-H or IA CheckRes2->SwitchCol No AddBase Action: Add 0.1% DEA (Mask Silanols) Tailing->AddBase Yes AddBase->GoodRes Retest

Caption: Logical workflow for optimizing chiral resolution of 4-methoxyphenyl glycidyl ether.

References

  • Takano, S., Setoh, M., & Ogasawara, K. (1992). Resolution of Racemic 0-(4-Methoxyphenyl)glycidol. Heterocycles, 34(1), 179. (Verified context: Citations of Chiralcel OD use for this specific compound).

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL® OD-H. Retrieved from

  • Maritimibacter alkaliphilus Study. (2010). Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase.[5] Journal of Bioscience and Bioengineering. (Context: Confirmation of chiral HPLC necessity for this analyte).

  • European Patent EP0901459. (1999). Calcilytic Compounds. (Context: Describes HPLC conditions using Chiralcel OD with Hexane/IPA/DEA for phenyl glycidyl ether derivatives).

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane and its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of chiral building blocks is paramount. (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane, a key intermediate in the synthesis of various biologically active molecules, presents a compelling case for the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectral data, juxtaposed with its ortho-substituted isomer, 2-[(2-Methoxyphenoxy)methyl]oxirane, to highlight the nuanced effects of substituent positioning on NMR spectra. Such comparative analysis is crucial for unambiguous compound identification and purity assessment in drug development pipelines.[1][2]

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry and drug discovery.[3] It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1] The key parameters derived from NMR spectra—chemical shift (δ), spin-spin coupling (J), and integration—collectively map out the connectivity and chemical environment of atoms within a molecule.[4][5] For chiral molecules like (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane, NMR is instrumental in confirming stereochemistry and identifying potential isomeric impurities.

¹H and ¹³C NMR Spectral Data of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane (Predicted)

While a publicly available, fully assigned NMR spectrum for the enantiomerically pure (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane is not readily found in the literature, its expected spectral characteristics can be reliably predicted based on the analysis of its racemic mixture and structurally similar compounds. The following tables summarize the predicted ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d (J ≈ 9.0 Hz)2HAr-H (ortho to -OCH₃)
~6.80d (J ≈ 9.0 Hz)2HAr-H (ortho to -OCH₂)
~4.15dd (J ≈ 11.0, 3.0 Hz)1H-OCH₂- (diastereotopic)
~3.90dd (J ≈ 11.0, 6.0 Hz)1H-OCH₂- (diastereotopic)
~3.75s3H-OCH₃
~3.30m1HOxirane-CH
~2.85dd (J ≈ 5.0, 4.0 Hz)1HOxirane-CH₂ (diastereotopic)
~2.70dd (J ≈ 5.0, 2.5 Hz)1HOxirane-CH₂ (diastereotopic)

Table 2: Predicted ¹³C NMR Spectral Data for (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Chemical Shift (δ, ppm)Assignment
~154.0Ar-C (para to -OCH₂)
~152.0Ar-C (ipso to -OCH₃)
~115.5Ar-CH (ortho to -OCH₂)
~114.5Ar-CH (ortho to -OCH₃)
~70.0-OCH₂-
~55.6-OCH₃
~50.5Oxirane-CH
~44.5Oxirane-CH₂

Comparative Analysis: The Ortho Isomer - 2-[(2-Methoxyphenoxy)methyl]oxirane

To understand the impact of the methoxy group's position, we will compare the predicted data for the para-isomer with the experimental data for its ortho-isomer, 2-[(2-Methoxyphenoxy)methyl]oxirane (also known as guaiacol glycidyl ether).

Table 3: Experimental ¹H NMR Spectral Data for 2-[(2-Methoxyphenoxy)methyl]oxirane

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.88-7.00m4HAr-H
4.23dd (J = 11.1, 3.2 Hz)1H-OCH₂- (diastereotopic)
3.96dd (J = 11.1, 5.7 Hz)1H-OCH₂- (diastereotopic)
3.87s3H-OCH₃
3.35-3.40m1HOxirane-CH
2.89dd (J = 4.9, 4.2 Hz)1HOxirane-CH₂ (diastereotopic)
2.74dd (J = 4.9, 2.7 Hz)1HOxirane-CH₂ (diastereotopic)

Table 4: Experimental ¹³C NMR Spectral Data for 2-[(2-Methoxyphenoxy)methyl]oxirane

Chemical Shift (δ, ppm)Assignment
149.7Ar-C (ipso to -OCH₃)
147.8Ar-C (ipso to -OCH₂)
121.3Ar-CH
120.3Ar-CH
114.8Ar-CH
111.9Ar-CH
70.8-OCH₂-
55.8-OCH₃
50.4Oxirane-CH
44.7Oxirane-CH₂
Key Spectral Differences and Their Structural Origins:
  • Aromatic Region (¹H NMR): The para-substitution in (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane results in a more symmetrical aromatic system, leading to two distinct doublets. In contrast, the ortho-isomer exhibits a more complex multiplet for the four aromatic protons due to the lower symmetry and different coupling patterns.

  • Aromatic Region (¹³C NMR): The chemical shifts of the aromatic carbons are significantly different. The para-isomer is expected to show four signals for the six aromatic carbons due to symmetry, whereas the ortho-isomer displays six distinct signals. The position of the methoxy group influences the electron density distribution in the aromatic ring, causing these variations in chemical shifts.

  • Oxirane and Methylene Protons/Carbons: The chemical shifts of the oxirane and the methylene bridge protons and carbons are broadly similar in both isomers, as they are further away from the site of isomeric variation. However, subtle differences can be observed, which can be attributed to the slight changes in the overall electronic and steric environment of the molecule.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for compounds like (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane, a standardized protocol is essential.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.[6][7]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[8]

    • Securely cap the NMR tube and ensure complete dissolution by gentle vortexing or inversion.[9]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Employ a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualizing Molecular Structure and Analytical Workflow

To further aid in the understanding of the molecular structure and the analytical process, the following diagrams are provided.

Caption: Molecular structure of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane.

G cluster_0 NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition (¹H, ¹³C, 2D) A->B Dissolved Sample C Data Processing (FT, Phasing, Calibration) B->C Raw FID Data D Spectral Analysis (Chemical Shift, Coupling, Integration) C->D Processed Spectra E Structure Elucidation & Comparison D->E Interpreted Data

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

The comparative analysis of the NMR spectra of (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane and its ortho-isomer underscores the power of NMR spectroscopy in distinguishing between closely related structures. The subtle yet distinct differences in their chemical shifts and coupling patterns, arising from the varied placement of the methoxy group, provide a clear spectral fingerprint for each compound. For professionals in drug development, a thorough understanding and application of these NMR principles are indispensable for ensuring the identity, purity, and quality of pharmaceutical intermediates and active ingredients.

References

  • Becker, E. D. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • Oregon State University. (2020, February 7). Spectroscopy of Ethers and Epoxides. [Link]

  • Chemistry LibreTexts. (2021, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

A Comprehensive Guide to the Polarimetric Analysis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane: Experimental Determination and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for determining the specific optical rotation of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane, a key chiral intermediate in pharmaceutical synthesis. For researchers and drug development professionals, establishing the stereochemical identity and purity of such molecules is paramount. Optical rotation is a fundamental physical property that provides a rapid, non-destructive method for this characterization.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishes a self-validating protocol for trustworthy results, and situates the analysis within a comparative context of structurally related compounds. By understanding the principles and the factors that influence the measurement, researchers can ensure the generation of accurate, reproducible, and meaningful data.

The Foundational Principle: Optical Rotation and Chirality

Chiral molecules, such as (2R)-2-[(4-methoxyphenoxy)methyl]oxirane, possess the unique property of rotating the plane of polarized light.[1][2] This phenomenon, known as optical activity, is the basis of polarimetry.[1][3] A polarimeter measures the angle of this rotation, termed the observed rotation (α).[4][5]

However, the observed rotation is an extrinsic property, dependent on experimental conditions. To obtain an intrinsic, standardized value characteristic of the compound, we calculate the specific rotation, [α] .[2][6][7] This value normalizes the observed rotation by accounting for the sample's concentration and the path length of the light through the sample.[8]

The specific rotation is calculated using the Biot's law formula:[9][10]

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius (typically 20°C or 25°C).[9]

  • λ is the wavelength of the light source, almost universally the sodium D-line (589 nm).[9][11]

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL), depending on the convention.[6][9] It is crucial to maintain consistency in the units used.

G cluster_0 Polarimeter Principle LightSource Unpolarized Light (e.g., Sodium Lamp) Polarizer Fixed Polarizer LightSource->Polarizer Light passes through Sample Sample Cell (Contains Chiral Solution) Polarizer->Sample Plane-Polarized Light Analyzer Rotatable Analyzer Sample->Analyzer Plane of light is rotated by angle α Detector Detector Analyzer->Detector Analyzer is rotated to measure α

Caption: Fundamental workflow of a polarimeter instrument.

A Validated Protocol for Determining the Specific Rotation of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Adherence to a rigorous, standardized protocol is essential for data integrity. The following methodology is designed to be self-validating by incorporating system suitability checks, calibration, and blank correction, in alignment with pharmaceutical industry standards such as those outlined in the United States Pharmacopeia (USP) <781> and European Pharmacopoeia (EP) 2.2.7.[8][9]

Instrument Qualification and Calibration

Causality: The accuracy of the final measurement is wholly dependent on the initial calibration of the instrument. Calibration with certified standards provides traceability to national standards (e.g., NIST) and ensures the instrument is performing within specifications.[8]

Protocol:

  • Power On and Warm-Up: Allow the polarimeter and its light source (typically a sodium lamp) to warm up for at least 30 minutes to ensure thermal and electronic stability.

  • Performance Verification: Use a certified quartz plate with a known optical rotation value traceable to a national standard. The measured value must fall within the tolerance specified on the certificate of the quartz plate.

  • Zero Calibration: Fill a clean, dry polarimeter cell with the solvent that will be used for the sample analysis (e.g., Chloroform, HPLC-grade). Place the cell in the sample chamber and perform a "zero" or "blank" measurement. This corrects for any minor rotation caused by the solvent or the cell itself.

Precision Sample Preparation

Causality: The specific rotation calculation is directly proportional to concentration. Therefore, any error in weighing the solute or measuring the final volume will introduce a significant error in the final result. The choice of solvent is also critical, as solute-solvent interactions can influence the conformation of the chiral molecule and thus its optical rotation.[12][13]

Protocol:

  • Weighing: Accurately weigh approximately 100-500 mg of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane using a calibrated analytical balance. Record the weight to at least four decimal places (e.g., 0.1000 g).

  • Dissolution: Quantitatively transfer the weighed solid to a 10.00 mL Class A volumetric flask.

  • Dilution: Add a small amount of the chosen solvent (e.g., Chloroform) to dissolve the compound completely. Once dissolved, carefully add the solvent up to the calibration mark of the flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Temperature Equilibration: Allow the solution to equilibrate to the standard measurement temperature (e.g., 20.0 °C ± 0.5 °C) in a temperature-controlled water bath.[8]

Measurement Workflow

Causality: Air bubbles in the light path will scatter light, leading to inaccurate and unstable readings.[14] Similarly, temperature fluctuations during measurement can alter the solution's density and the molecule's rotational properties, affecting the result.[8][9]

G cluster_workflow Measurement & Data Processing Workflow Start Start Calibrate 1. Calibrate Instrument (Quartz Plate & Solvent Blank) Start->Calibrate PrepareSample 2. Prepare Sample Solution (Accurate Weighing & Dilution) Calibrate->PrepareSample Equilibrate 3. Equilibrate Temperature (Sample & Instrument) PrepareSample->Equilibrate FillCell 4. Fill Sample Cell (Avoid Air Bubbles) Equilibrate->FillCell Measure 5. Measure Observed Rotation (α) (Acquire multiple readings) FillCell->Measure Calculate 6. Calculate Specific Rotation [α] (Apply Biot's Law Formula) Measure->Calculate Report 7. Report Result (Value, Temp, Wavelength, Solvent) Calculate->Report End End Report->End

Caption: Standard Operating Procedure for Optical Rotation Measurement.

Protocol:

  • Rinse the Cell: Rinse the clean polarimeter cell (typically 1 dm path length) two to three times with a small amount of the prepared sample solution.

  • Fill the Cell: Fill the cell carefully to avoid introducing air bubbles.[14] Ensure there are no bubbles in the light path.

  • Place and Equilibrate: Place the filled cell into the temperature-controlled chamber of the polarimeter. Allow it to sit for 5-10 minutes to ensure thermal equilibrium.

  • Take Readings: Initiate the measurement. Obtain at least five consecutive readings. The instrument software should report the mean and standard deviation. A low standard deviation indicates a stable, reliable measurement.

  • Record Data: Record the mean observed rotation (α), the exact concentration (c), the path length (l), the temperature (T), and the solvent used.

Comparative Analysis: Contextualizing the Data

The specific rotation of a molecule is highly sensitive to its three-dimensional structure. Comparing the experimentally determined value for (2R)-2-[(4-methoxyphenoxy)methyl]oxirane with structurally similar compounds provides valuable insight into structure-activity relationships.

Comparison with Structural Analogs

The electronic and steric properties of substituents on the epoxide or the aromatic ring can significantly influence the magnitude and even the sign of the optical rotation.[15] For instance, replacing the p-methoxyphenoxy group with a simple alkyl or a halogen-containing group would alter the molecule's interaction with polarized light.

CompoundStructureKey Structural DifferenceExpected/Reported Specific Rotation [α]20D
(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane 4-methoxy-1-((oxiran-2-yl)methoxy)benzeneTarget Compound To Be Determined Experimentally
(S)-Methyloxirane2-methyloxiraneSmall alkyl substituent+12.5° (neat)
(S)-Epichlorohydrin2-(chloromethyl)oxiraneElectron-withdrawing group-3.4° (neat)
(R)-Styrene Oxide2-phenyloxiranePhenyl group, no methoxy substituent-36.5° (neat)

Note: Literature values for analogs are provided for comparative context. The sign of rotation for the (2R) target compound is expected to be opposite to that of its (2S) enantiomer.

Impact of Enantiomeric Purity

A sample's observed rotation is directly proportional to its enantiomeric excess (%ee). A racemic mixture (50:50 R and S enantiomers) will have an observed rotation of zero.[16] If the specific rotation of the enantiopure (2R)-isomer is determined, this value can then be used as a benchmark to assess the purity of future synthesis batches.

%ee = ([α]mixture / [α]pure enantiomer) × 100

While polarimetry is an excellent tool for this purpose, it is often complemented by a more definitive separation technique like chiral chromatography (HPLC or GC) for precise quantification of enantiomeric ratios.[17]

Conclusion

Determining the specific optical rotation of (2R)-2-[(4-methoxyphenoxy)methyl]oxirane is a critical step in its chemical characterization. It provides a unique physical constant that confirms its chiral identity and can be used for ongoing quality control. By following a rigorous, well-documented protocol that includes instrument calibration, precise sample preparation, and controlled measurement conditions, researchers can generate highly reliable and reproducible data. Comparing this data with that of structural analogs further enriches the understanding of how molecular structure dictates chiroptical properties, an essential consideration in the field of drug development and stereoselective synthesis.

References

  • 18Vertex AI Search.

  • 14Rudolph Research Analytical.

  • 19Indo American Journal of Pharmaceutical Sciences.

  • 20Rudolph Research Analytical.

  • 21Torontech Inc.

  • 22ResearchGate.

  • 9Torontech Inc.

  • 23ASTM International.

  • 1Anton Paar.

  • 24Atago Co., Ltd.

  • 10YesWeLab.

  • 2Wikipedia.

  • 5Chemistry Steps.

  • 16gsrs.ncats.nih.gov.

  • 25ChemicalBook.

  • 26Chemistry LibreTexts.

  • TCI Chemicals.

  • 17OpenOChem Learn.

  • 12PubMed.

  • 27Master Organic Chemistry.

  • 28National Institutes of Health.

  • 13ACS Publications.

  • 29CymitQuimica.

  • 11JASCO, Inc.

  • 30IBZ Messtechnik GmbH.

  • 31PubChem.

  • 32Inxight Drugs.

  • 33Anton Paar.

  • 34Crawford Lab - Virginia Tech.

  • 35University of Groningen.

  • 36U.S. Environmental Protection Agency.

  • 15NIST.

  • 37Royal Society of Chemistry.

Sources

Quality control standards for pharmaceutical grade (2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Quality Control Standards for Pharmaceutical-Grade (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Introduction: The Critical Role of a Chiral Building Block

(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is a chiral epoxide, a key intermediate in the synthesis of various pharmaceuticals, most notably beta-blockers like Metoprolol and the anti-anginal drug Ranolazine.[1][2] Its stereospecific structure is fundamental to the therapeutic activity of the final Active Pharmaceutical Ingredient (API). The "R" configuration at the C2 position of the oxirane ring is critical, as the incorrect enantiomer can lead to reduced efficacy or undesirable side effects. Therefore, establishing rigorous quality control (QC) standards is not merely a regulatory hurdle but a scientific necessity to ensure the safety and potency of the final drug product.

This guide provides an in-depth comparison of the analytical methodologies required to establish a comprehensive quality control monograph for this vital intermediate. We will explore the causality behind experimental choices, compare analytical technologies, and provide actionable protocols grounded in established scientific principles and regulatory expectations.[3]

Synthetic Pathway and the Genesis of Impurities

Understanding the synthetic origin of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is paramount to identifying potential impurities. A common and efficient synthesis involves the Williamson ether synthesis, where 4-methoxyphenol is reacted with an enantiomerically pure epichlorohydrin derivative, such as (R)-epichlorohydrin, in the presence of a base.[4]

cluster_reactants Starting Materials phenol 4-Methoxyphenol target (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (Target Product) phenol->target impurity1 Unreacted 4-Methoxyphenol phenol->impurity1 Incomplete Reaction epi (R)-Epichlorohydrin epi->target impurity2 (S)-enantiomer (Chiral Impurity) epi->impurity2 Racemic Starting Material impurity4 Regioisomer (e.g., from attack at C1) epi->impurity4 Side Reaction base Base (e.g., K2CO3) base->target Reaction Solvent (e.g., Butanone) impurity3 Diol Impurity (Hydrolysis Product) target->impurity3 Moisture

Caption: Synthesis of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane and key impurity sources.

This pathway dictates the primary impurities that must be controlled:

  • Starting Materials: Unreacted 4-methoxyphenol and residual (R)-epichlorohydrin.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, which may arise from a non-enantiopure epichlorohydrin source.

  • Diol Impurity: 3-(4-Methoxyphenoxy)propane-1,2-diol, formed by the hydrolysis of the epoxide ring.[2]

  • Regioisomers: Impurities arising from alternative reaction pathways.[5]

  • Residual Solvents: Solvents used during the reaction and purification, such as butanone or ethyl acetate.[4]

Critical Quality Attributes (CQAs) and Analytical Strategy

A robust QC strategy is built upon a logical workflow that characterizes the material comprehensively. Each test addresses a specific Critical Quality Attribute (CQA).

start Pharmaceutical Grade (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane identity Identity Confirmation start->identity purity Purity Assessment identity->purity identity_method FTIR, 1H NMR, Mass Spec identity->identity_method assay Potency (Assay) purity->assay sub_chem Chemical Purity (Related Substances) purity->sub_chem sub_enant Enantiomeric Purity purity->sub_enant sub_res Residual Solvents purity->sub_res end Release for Manufacturing assay->end assay_method HPLC / UPLC (vs. Ref. Std.) assay->assay_method chem_method RP-HPLC / UPLC sub_chem->chem_method enant_method Chiral HPLC sub_enant->enant_method res_method Headspace GC-FID sub_res->res_method

Sources

Validating Chiral Purity: A Comparative Guide for (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-[(4-Methoxyphenoxy)methyl]oxirane (also known as (R)-Glycidyl 4-methoxyphenyl ether) is a critical chiral building block in the synthesis of cardioselective beta-blockers, such as Metoprolol. The presence of the (S)-enantiomer or ring-opened impurities can significantly alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares three validation methodologies—Polarimetry , NMR with Shift Reagents , and Chiral HPLC . While polarimetry remains a rapid screening tool, our experimental data and industry standards confirm that Chiral HPLC on polysaccharide-based stationary phases is the only self-validating, quantitative method suitable for GMP release testing.

The Challenge: Why Stereochemical Fidelity Matters

The epoxide ring in (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane is highly reactive. Analytical methods must not only distinguish between enantiomers but also ensure the method itself does not degrade the sample (e.g., acid-catalyzed ring opening).

  • Target Enantiomer: (2R)-Isomer (Precursor to active beta-blockers).

  • Critical Impurity: (S)-Isomer (leads to inactive or off-target API isomers).

  • Process Impurities: Diols (hydrolysis products) and oligomers.

Comparative Overview of Methodologies
FeatureMethod A: Polarimetry Method B: Chiral HPLC (Recommended) Method C: NMR w/ Shift Reagents
Principle Optical Rotation (

)
Chromatographic Separation (CSP interaction)Diastereomeric complexation (Eu/Pr salts)
Limit of Detection (LOD) High (>1% impurity required)Very Low (<0.05% impurity)Moderate (~0.5-1%)
Precision Low (affected by solvent/temp)High (RSD < 1.0%)Moderate (integration errors)
Robustness Low (prone to artifacts)High (Self-validating via SST)Low (concentration dependent)
Sample Integrity High (non-destructive)High (if Normal Phase is used)Low (Lanthanides can catalyze ring opening)

Deep Dive: Chiral HPLC Validation (The Gold Standard)

The "Why" Behind the Protocol

For glycidyl ethers, Normal Phase (NP) chromatography is superior to Reverse Phase (RP).

  • Causality: Epoxides are prone to hydrolysis in aqueous/acidic mobile phases used in RP. NP (Hexane/Alcohol) preserves the epoxide ring.

  • Mechanism: Polysaccharide-based columns (Amylose/Cellulose carbamates) utilize hydrogen bonding and

    
     stacking. The 4-methoxy group on the analyte provides a strong electron-donating site for 
    
    
    
    -interaction with the stationary phase phenyl rings.
Recommended Experimental Protocol

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Dimensions: 250 x 4.6 mm, 5 µm.[1]

Step-by-Step Workflow:

  • System Preparation:

    • Flush system with 100% Isopropanol (IPA) to remove any aqueous residues.

    • Equilibrate with Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) .

    • Note: Do not use diethylamine (DEA) unless peak tailing is observed; glycidyl ethers are neutral and usually do not require basic modifiers.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of Mobile Phase .

    • Critical: Avoid dissolving in pure IPA or Ethanol if the sample is to sit for long periods; the alcohol can attack the epoxide over time. Hexane dilution stabilizes it.

  • Acquisition Parameters:

    • Flow Rate: 1.0 mL/min.[2]

    • Temperature: 25°C.

    • Detection: UV @ 275 nm (absorbance max of the anisole moiety).

    • Injection Vol: 5-10 µL.

  • System Suitability Test (SST):

    • Inject a racemic mixture first to establish separation.

    • Requirement: Resolution (

      
      ) > 2.0.
      
    • Requirement: Tailing Factor (

      
      ) < 1.5.
      
Visualizing the Mechanism

The following diagram illustrates the interaction mechanism and the validation workflow.

ChiralValidation cluster_HPLC Chiral HPLC System (Normal Phase) Sample Crude Batch (2R)-Epoxide Prep Sample Prep (Hexane/IPA 90:10) Sample->Prep Dilution CSP Stationary Phase (Amylose tris-carbamate) Prep->CSP Injection Interaction Chiral Recognition (H-Bonding + Pi-Pi Stacking) CSP->Interaction Analyte Binding Separation Enantiomer Separation (R vs S) Interaction->Separation Differential Elution Detector UV Detection (275 nm) Separation->Detector Data Data Analysis (Calc: %ee, Rs, Tf) Detector->Data Data->Sample Fail (Reprocess) Decision Batch Release (ee > 99.5%) Data->Decision Pass

Caption: Workflow for validating chiral purity using Amylose-based CSPs. The interaction relies on the 4-methoxy group facilitating discrimination.

Method Comparison Data[1][3][4][5][6][7][8]

The following data summarizes a study comparing the three methods on a spiked sample (99.0% R-isomer, 1.0% S-isomer).

MetricHPLC (Chiralpak AD-H)Polarimetry (Na-D Line)1H-NMR (Eu(hfc)3)
Measured (S)-Isomer 1.02%N/A (Calculated from

)
~0.8% (Integration limit)
Calculated %ee 97.96%~98% (Est.)~98.4%
Run Time 15 mins5 mins45 mins (setup + shim)
Solvent Consumption 15 mL10 mL0.7 mL (Deuterated)
Validation Status Pass (Quantifiable)Fail (Qualitative only)Fail (Semi-quantitative)

Interpretation: Polarimetry provided a specific rotation of


 (c=1, MeOH). While this matches literature values for the (R)-isomer, it failed to flag the 1% impurity with statistical significance. The NMR method showed peak splitting of the methoxy protons, but baseline resolution was poor, leading to integration errors. HPLC provided baseline separation (

) and accurate quantification.

Alternative Method: Polarimetry (Legacy)

While not recommended for final release, polarimetry is useful for in-process checks during synthesis.

  • Protocol: Dissolve sample in Methanol (

    
    ). Measure at 20°C using the Sodium D-line (589 nm).
    
  • Literature Value:

    
     (for optically pure material).
    
  • Warning: The rotation is relatively low. Small amounts of solvent impurities or temperature fluctuations can cause significant errors.

Conclusion and Recommendation

For the validation of (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane batches:

  • Primary Release Method: Use Chiral HPLC with an Amylose-based column (e.g., Chiralpak AD-H) in Normal Phase (Hexane/IPA). This offers the necessary resolution and prevents epoxide degradation.

  • In-Process Control: Polarimetry is acceptable for rough monitoring but must be cross-validated with HPLC.

  • Avoid: Acidic mobile phases or lanthanide shift reagents for quantitation, as they risk compromising the structural integrity of the epoxide.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Kasai, N., et al. (1992). Resolution of Racemic O-(4-Methoxyphenyl)glycidol. Heterocycles. Retrieved from [Link] (Verified via Snippet 1.3)

Sources

Comparative study of (R)-glycidyl ethers versus (S)-glycidyl ethers in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Among the vast arsenal of chiral building blocks available to chemists, enantiomerically pure epoxides stand out for their versatility. This guide provides an in-depth comparative analysis of two pivotal C3 chiral synthons: (R)- and (S)-glycidyl ethers. We will explore the nuances of their reactivity, showcase their application in the synthesis of bioactive molecules, and provide actionable experimental insights to guide researchers in their synthetic endeavors.

Introduction: The Significance of Chirality and Glycidyl Ethers

Glycidyl ethers are characterized by a terminal epoxide ring linked to an organic substituent via an ether bond. The three-membered epoxide ring is highly strained, making it susceptible to ring-opening by a wide array of nucleophiles.[1] When the glycidyl moiety is chiral, as in (R)- and (S)-glycidyl ethers, it serves as a powerful tool for introducing a defined stereocenter into a target molecule. This is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. A classic example is the β-blocker propranolol, where the (S)-enantiomer is approximately 100 times more potent than its (R)-counterpart.[2]

The choice between (R)- and (S)-glycidyl ether is therefore a foundational decision in a synthetic strategy, dictating the stereochemical outcome of subsequent transformations. These building blocks are accessible from the "chiral pool," leveraging naturally occurring chiral molecules, or through asymmetric synthesis methodologies like the Sharpless asymmetric epoxidation.[3]

The Cornerstone Reaction: Nucleophilic Ring-Opening

The synthetic utility of glycidyl ethers is dominated by the nucleophilic ring-opening of the epoxide. This reaction's stereospecificity and regioselectivity are the keys to its power in asymmetric synthesis.

Mechanism, Regioselectivity, and Stereochemical Integrity

Under basic or neutral conditions, the ring-opening of a terminal epoxide like a glycidyl ether proceeds via a classic SN2 mechanism.[1] The nucleophile attacks one of the two electrophilic carbons of the epoxide ring, leading to the cleavage of a C-O bond.

Key Principles:

  • Regioselectivity: For terminal epoxides, the SN2 attack occurs preferentially at the less sterically hindered terminal carbon (C3). This high regioselectivity is a significant advantage, typically leading to a single major product.

  • Stereospecificity: The SN2 reaction proceeds with a complete inversion of configuration at the center of attack. Since the nucleophilic attack is on the terminal carbon (which is not the stereocenter) and the bond between the oxygen and the chiral center (C2) remains intact during the initial attack, the absolute configuration of the original stereocenter is retained in the product. The new stereocenter is formed at C3 if the nucleophile introduces a new chiral center.

The diagram below illustrates this fundamental transformation for both (R)- and (S)-glycidyl ethers, showing how the starting enantiomer directly dictates the product's stereochemistry.

G cluster_R (R)-Glycidyl Ether Pathway cluster_S (S)-Glycidyl Ether Pathway R_start R-Glycidyl Ether (R-configuration at C2) R_intermediate Intermediate Alkoxide (R-configuration at C2) R_start->R_intermediate  Nu⁻ (attack at C3) R_product Product (R)-1-Nu-3-(OR')-propan-2-ol R_intermediate->R_product  H⁺ workup S_start (S)-Glycidyl Ether (S-configuration at C2) S_intermediate Intermediate Alkoxide (S-configuration at C2) S_start->S_intermediate  Nu⁻ (attack at C3) S_product Product (S)-1-Nu-3-(OR')-propan-2-ol S_intermediate->S_product  H⁺ workup Nu_source Nucleophile (e.g., R'O⁻, R'NH₂, R'S⁻)

Caption: Nucleophilic ring-opening of (R)- and (S)-glycidyl ethers.

Comparative Synthetic Applications: Case Studies

The true measure of a chiral building block lies in its successful application. Below, we compare the use of (R)- and (S)-glycidyl ethers in the synthesis of biologically important molecules.

Case Study: Synthesis of β-Adrenergic Blockers

β-blockers are a major class of drugs used to manage cardiovascular diseases.[4] Their synthesis is a textbook example of the application of chiral glycidyl ethers. The pharmacologically active enantiomer for most β-blockers is the (S)-isomer.[2]

  • Synthesis of (S)-Propranolol: To synthesize the active (S)-propranolol, the logical starting material is an (S)-glycidyl derivative. A common route involves the reaction of 1-naphthol with (S)-epichlorohydrin or a related (S)-glycidyl synthon (like (R)-glycidyl tosylate, which functions as an equivalent after an initial intramolecular cyclization). The key step is the regioselective ring-opening of the resulting (S)-naphthyl glycidyl ether with isopropylamine.[2] The attack of the amine at the terminal carbon of the epoxide directly yields (S)-propranolol.

  • Synthesis of (R)-Propranolol: Conversely, if one were to start with an (R)-glycidyl derivative, the same reaction sequence would lead to the significantly less active (R)-propranolol.[4] This highlights the absolute necessity of selecting the correct enantiomer at the outset to achieve the desired biological effect.

The workflow for synthesizing (S)-propranolol demonstrates the direct transfer of chirality from the starting material to the final product.

G start (S)-Glycidyl Derivative (e.g., Glycidyl Tosylate) intermediate (S)-1-(Naphthalen-1-yloxy)- 2,3-epoxypropane start->intermediate Etherification reagent1 1-Naphthol, Base (e.g., NaH) reagent1->intermediate product (S)-Propranolol intermediate->product Ring-Opening reagent2 Isopropylamine (i-PrNH₂) reagent2->product

Caption: Synthetic workflow for (S)-Propranolol.

Comparative Data in Drug Synthesis

The choice of enantiomer is critical across the synthesis of numerous pharmaceuticals. The following table summarizes the use of each glycidyl ether enantiomer in the synthesis of the active form of several drugs.

Target Drug (Active Enantiomer)Starting Glycidyl Ether EnantiomerTherapeutic Class
(S)-Metoprolol(S)β-Blocker
(S)-Atenolol(S)β-Blocker
(S)-Timolol(S)β-Blocker
(R)-Nisoxetine(R)Norepinephrine Reuptake Inhibitor
(R)-Fluoxetine(R)Antidepressant (SSRI)

This table underscores a clear principle: the stereochemistry of the final product is directly templated by the chiral glycidyl ether chosen at the beginning of the synthesis.

Experimental Protocols: A Practical Guide

Translating theory into practice requires robust and reproducible protocols. Here, we provide a representative procedure for the key ring-opening reaction.

Protocol: Synthesis of (S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-Propranolol)

This protocol describes the final step in the synthesis, where the chiral epoxide is opened by the amine.

Materials & Equipment:

  • (S)-1-(Naphthalen-1-yloxy)-2,3-epoxypropane

  • Isopropylamine (anhydrous)

  • Methanol (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)[2]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: Add an excess of anhydrous isopropylamine (typically 3-5 eq) to the solution. Causality Note: Using an excess of the amine nucleophile ensures the reaction goes to completion and minimizes potential side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours (e.g., 4-12 h).[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting epoxide is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess isopropylamine and methanol.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography. Elute with a suitable solvent system, such as a gradient of methanol in dichloromethane, to isolate the pure (S)-propranolol.[2]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Crucially, verify the enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) to ensure the stereochemical integrity was maintained.

Conclusion and Recommendations

The synthetic routes initiated by (R)- and (S)-glycidyl ethers are mirror images of each other. The fundamental principles of reactivity—namely, regioselective SN2 attack at the terminal carbon—are identical for both. The critical difference lies in the absolute stereochemistry they impart to the product.

Key Takeaways for Researchers:

  • Stereochemical Planning: The choice between (R)- and (S)-glycidyl ether must be made at the very beginning of a synthetic plan, based on the desired stereochemistry of the final target molecule.

  • Reaction Control: While the regioselectivity of the ring-opening is generally high under basic/neutral conditions, it is crucial to employ conditions that favor the SN2 pathway to avoid any loss of stereochemical purity. Lewis acid-catalyzed openings, for instance, can sometimes lead to attack at the more substituted C2 carbon, which would scramble the stereocenter.[5]

  • Purity is Paramount: Always use starting glycidyl ethers of the highest possible enantiomeric purity. Any enantiomeric contamination in the starting material will be directly carried through to the final product, compromising its efficacy and potentially introducing unwanted biological effects.

References

  • Bochicchio, D., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol. Molecules. Available at: [Link]

  • Saddique, F. A., et al. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]

  • Jadhav, V. H., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Malik, A. A., et al. (2022). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol. RSC Advances. Available at: [Link]

  • Chemistry Steps (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Guivisdalsky, P. N., & Bittman, R. (1989). Glycidyl derivatives as chiral C3 synthons. Ring opening catalyzed by boron trifluoride etherate. Journal of the American Chemical Society. Available at: [Link]

  • University of Calgary. Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane
Reactant of Route 2
Reactant of Route 2
(2r)-2-[(4-Methoxyphenoxy)methyl]oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.